molecular formula C21H22O9 B1664184 5-OH-HxMF CAS No. 1176-88-1

5-OH-HxMF

Cat. No.: B1664184
CAS No.: 1176-88-1
M. Wt: 418.4 g/mol
InChI Key: JDVPHCLYMGBZLE-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone is a member of flavonoids and an ether.
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been reported in Citrus reticulata, Maclurodendron porteri, and other organisms with data available.
has antineoplastic activity;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPHCLYMGBZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151834
Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
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Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1176-88-1
Record name 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone
Source CAS Common Chemistry
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Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
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Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
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Record name 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 - 111 °C
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Discovery and isolation of novel furanone compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery, Isolation, and Application of Novel Furanone Compounds

Introduction

The furanone ring system, a heterocyclic motif prevalent in a vast array of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry and drug development.[1][2] These scaffolds are recognized for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Their structural simplicity, coupled with the potential for diverse functionalization, makes them attractive starting points for the development of novel therapeutics.[2][5] This guide provides a comprehensive overview of the recent advancements in the discovery and isolation of novel furanone compounds, detailing their biological activities, mechanisms of action, and the experimental protocols crucial for their evaluation.

Discovery of Novel Furanone Compounds: A Survey of Biological Activities

Recent research has focused on synthesizing and isolating furanone derivatives and evaluating their therapeutic potential across several key areas.

Anticancer Activity

The 3,4-disubstituted-5H-furan-2-one scaffold is a promising framework for developing new anticancer agents.[1] Various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1] Some furanones are also being investigated as potential inhibitors of the Eag-1 potassium channel, which is often overexpressed in cancer cells and contributes to their proliferation.[1][6]

Table 1: Anticancer Activity of Selected Furanone Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Compound 4e (bis-2(5H)-furanone) C6 (Glioma) 12.1 [1]
Compound K (MXA derivative) MCF-7 (Breast) 11.8 [1]
Dithiocarbamate L (MXA derivative) HeLa (Cervical) 0.06 ± 0.01 (72h) [1]
Dithiocarbamate L (MXA derivative) SMMC-7721 (Liver) 0.006 ± 0.04 (72h) [1]
Compound 3a Leukemia (SR) >100 µM [7][8]
Compound 3a Colon Cancer (HCT-116) 35.8 µM [8]

| Compound 3a | Breast Cancer (T-47D) | 45.4 µM |[8] |

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial and Anti-biofilm Activity

Furanone derivatives, particularly halogenated furanones originally isolated from the red alga Delisea pulchra, are well-known for their ability to inhibit biofilm formation by interfering with bacterial quorum sensing (QS) systems.[9][10][11] These compounds are structurally similar to bacterial acyl-homoserine lactones (AHLs), allowing them to act as antagonists for QS receptors.[10][12] Beyond anti-biofilm activity, certain chiral 2(5H)-furanone sulfones have demonstrated direct antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[13][14]

Table 2: Antimicrobial Activity of Selected Furanone Derivatives

Compound Target Organism Activity Concentration (µg/mL) Reference
Sulfone 26 Staphylococcus aureus MIC 8 [13]
Sulfone 26 Bacillus subtilis MIC 8 [13]
Furanone F105 S. aureus, S. epidermidis, B. cereus, B. subtilis MIC 8–16 [14]
Furanone F131 S. aureus & C. albicans (mono- & two-species biofilms) MBPC 8–16 [15]
Furanone Compound 2 Staphylococcus aureus MIC 15 µM [10]

| Furanone Compound 2 | Staphylococcus epidermidis | MIC | 30-65 µM |[10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. MBPC (Minimal Biofilm Prevention Concentration) is the lowest concentration that prevents biofilm formation.

Anti-inflammatory Activity

Furanones have also emerged as potent anti-inflammatory agents.[16][17] Their mechanism often involves scavenging superoxide (B77818) anions and inhibiting lipid peroxidation.[17] Some synthetic derivatives exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes, key players in the inflammatory cascade, offering a broader spectrum of anti-inflammatory effects with potentially reduced gastrointestinal toxicity compared to traditional NSAIDs.[16][18]

Isolation, Purification, and Characterization

The successful study of novel furanones hinges on robust methods for their isolation, purification, and structural elucidation.

Isolation and Purification Protocols

The choice of isolation technique depends on the source of the compound (natural extract or synthetic reaction mixture).

  • Solvent Extraction : This is a primary method for isolating furanones from their source matrix.[19][20] For natural products, particularly those in a high-oil matrix, a matrix-dispersed solid-phase extraction may be employed, where the sample is adsorbed onto a solid support and unwanted lipids are washed away with a non-polar solvent before eluting the target furanones with a more polar solvent.[21] Dichloromethane is a commonly used solvent for direct extraction.[22]

  • Chromatography : Flash chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable for purifying furanone compounds from complex mixtures.[23][24] For volatile furanones, gas chromatography (GC) is used for both separation and quantification.[22]

  • Solid-Phase Extraction (SPE) : SPE is effective for fractionating crude extracts and purifying target compounds.[19][24] A stepwise elution with solvents of increasing polarity allows for the selective isolation of furanocoumarins and other derivatives.[19]

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[25][26]

Table 3: Common Spectroscopic Data for Furanone Characterization

Technique Furanone Core Key Signature Typical Range Reference
¹H NMR 2(5H)-Furanone C3-H, C4-H, C5-H₂ δ 6.1-6.3, 7.4-7.6, 4.8-5.0 ppm [27]
¹³C NMR 2(5H)-Furanone C2 (C=O), C4 δ 172-176, 155-158 ppm [27]
IR Spectroscopy 2(5H)-Furanone C=O Stretch (conjugated lactone) 1730 - 1760 cm⁻¹ (Strong) [25][27]

| Mass Spectrometry | General Furanones | [M-CO]⁺ fragment | Indicates loss of carbon monoxide |[27] |

Note: Chemical shifts (δ) and absorption frequencies can vary based on substitution patterns and the solvent used.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of furanones.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening Biological Evaluation cluster_development Preclinical Development start Source Material (Natural or Synthetic Precursors) synthesis Synthesis / Extraction start->synthesis purification Isolation & Purification (Chromatography, SPE) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassays In Vitro Bioassays (Anticancer, Antimicrobial, etc.) characterization->bioassays hit_id Hit Identification (Active Compounds) bioassays->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization hit_id->lead_opt Promising Candidate moa->lead_opt in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo in_vivo->bioassays Feedback Loop tox Toxicity Assessment in_vivo->tox

Caption: Workflow for discovery and development of bioactive furanones.

apoptosis_pathway furanone Furanone Derivative bcl2 Anti-apoptotic proteins (Bcl-2, Bcl-xL) furanone->bcl2 Inhibits bax_bak Pro-apoptotic proteins (Bax, Bak) furanone->bax_bak Activates bcl2->bax_bak Inhibits mito Mitochondrion bax_bak->mito Forms pores in membrane cyt_c Cytochrome c Release mito->cyt_c cas9 Caspase-9 Activation cyt_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by some furanone derivatives.[1]

quorum_sensing_inhibition cluster_bacteria Bacterial Cell (e.g., P. aeruginosa) receptor QS Receptor (e.g., LasR, RhlR) genes Virulence Gene Expression (Biofilm, Toxins) receptor->genes Activates ahl AHL Autoinducer (Signaling Molecule) ahl->receptor Binds & Activates furanone Halogenated Furanone furanone->receptor Competitively Binds & Inhibits

Caption: Quorum sensing inhibition by competitive binding of furanones.[12][28]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential medicinal agents.[1]

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the furanone compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

  • Inoculum Preparation : Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the furanone compound in the broth.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation : The MIC is the lowest concentration of the furanone compound in which no visible turbidity (bacterial growth) is observed.

Conclusion

Furanone-based compounds represent a versatile and highly promising scaffold in the field of drug discovery.[1][2][13] Their demonstrated efficacy against cancer, pathogenic microbes, and inflammation provides a strong foundation for future research. The continued exploration of novel synthetic routes, coupled with robust isolation and characterization techniques, will undoubtedly lead to the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of these remarkable molecules.

References

A Technical Guide to the Natural Sources of 5-Hydroxy-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural origins of 5-hydroxy-furanone derivatives, a class of compounds with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details their diverse sources, quantitative data, experimental protocols for extraction and analysis, and key biochemical pathways.

Introduction to 5-Hydroxy-Furanone Derivatives

Furanones are a class of heterocyclic organic compounds characterized by a furan (B31954) ring with a ketone group. The 5-hydroxy-furanone scaffold is a key structural motif found in a variety of natural products, contributing to their biological activity and sensory properties. These derivatives are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on compounds where a hydroxyl group is present at the 5-position of the 2(5H)-furanone or 3(2H)-furanone ring system, or where a hydroxyl group is a key feature of a related furanone derivative.

Principal Natural Sources

5-Hydroxy-furanone derivatives are biosynthesized by a wide range of organisms, from microorganisms to plants and marine life. The primary natural sources are categorized below.

  • Plants and Fruits: Higher plants are a rich source of ascorbic acid (Vitamin C), a prominent 5-hydroxy-furanone derivative. Various fruits, such as strawberries, raspberries, pineapples, and tomatoes, are known to produce a variety of furanones that are key components of their characteristic aromas. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a well-known flavor compound in strawberries and pineapples. The plant Helleborus lividus subsp. corsicus is a notable source of (S)-5-hydroxymethyl-2(5H)-furanone.

  • Marine Organisms: The red seaweed Delisea pulchra is a well-documented source of brominated furanones. These halogenated derivatives are secondary metabolites that play a role in the chemical defense of the alga by inhibiting bacterial colonization.

  • Microorganisms: Certain microorganisms are capable of producing furanone derivatives. For example, some yeasts contribute to the formation of furanones during the fermentation of soy sauce and beer. Lactic acid bacteria, such as Lactobacillus helveticus, have also been shown to produce furanones.

  • Thermally Processed Foods: While not a "natural source" in the traditional sense, the Maillard reaction, which occurs during the heating of food, is a major route for the formation of many furanone derivatives that are key to the flavor of cooked foods. This reaction between amino acids and reducing sugars generates a complex mixture of compounds, including various 5-hydroxy-furanone derivatives.

Quantitative Data of 5-Hydroxy-Furanone Derivatives from Natural Sources

The concentration of 5-hydroxy-furanone derivatives can vary significantly depending on the species, environmental conditions, and extraction methods. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of Ascorbic Acid (Vitamin C) in Various Plant Sources

Plant SourceAscorbic Acid Content (mg/100g fresh weight)
Lemon leaves (Citrus aurantifolia)72.94
Guava (Psidium guajava)High concentration
Pear (Pyrus domestica)25.78
Withania somnifera51.50
Atrobactya50.24
Citrullus colocynthis161.42
Sea buckthorn oil (Hippophae rhamnoides)136.10
Fennel (Foeniculum vulgare)28.54

Note: Data compiled from a comparative study and may vary based on cultivar, ripeness, and analytical method.[1]

Table 2: Concentration of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and its Derivatives in Fruits

FruitCompoundConcentration (µg/g Fresh Weight)
Strawberry (cv. Oso Grande, overripe)Furaneol37.05
Strawberry (cv. Camarosa)FuraneolHighest among several tested cultivars
Strawberry (cv. Totem)Furaneol> 13
Strawberry (cv. Pinnacle)Furaneol> 13
Strawberry (cv. Douglas, overripe)Furaneol22.89
Strawberry (cv. Pajaro, overripe)Mesifurane (methoxy derivative)39.13
PineappleFuraneolCharacter impact compound
RaspberryFuraneolPresent
TomatoFuraneolPresent

Note: Data compiled from various studies on fruit flavor chemistry.

Table 3: Yield and Concentration of Other 5-Hydroxy-Furanone Derivatives

Natural SourceCompoundYield/Concentration
Helleborus lividus subsp. corsicus leaves(S)-5-hydroxymethyl-2(5H)-furanoneConstitutes nearly 85% of the dichloromethane (B109758) extract
Delisea pulchraTotal FuranonesCan vary by an order of magnitude or more among individual plants

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of 5-hydroxy-furanone derivatives from various natural sources.

Extraction and Quantification of Furaneol from Strawberries using SPE-GC-MS

This protocol is adapted from established methods for the analysis of volatile compounds in fruit matrices.

1. Sample Preparation: a. Homogenize 10 g of fresh or frozen strawberries into a uniform puree. b. Transfer the puree to a centrifuge tube and add 20 mL of deionized water. c. Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 15 minutes. d. Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE): a. Condition a Lichrolut-EN SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Elute the furanones with an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

3. GC-MS Analysis: a. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. b. Carrier Gas: Helium at a constant flow of 1 mL/min. c. Injector Temperature: 250 °C. d. Oven Temperature Program: Start at 40 °C for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min. e. MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. f. Quantification: Use an external or internal standard calibration curve.

Extraction and Analysis of Brominated Furanones from Delisea pulchra

This protocol is a generalized procedure based on methods for extracting secondary metabolites from marine algae.

1. Sample Preparation: a. Freeze-dry the collected Delisea pulchra tissue to a constant weight. b. Grind the dried tissue into a fine powder.

2. Solvent Extraction: a. Macerate the powdered algae in dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂ and methanol (MeOH) (e.g., 2:1 v/v) at room temperature for 24 hours. b. Filter the extract and repeat the extraction process with fresh solvent. c. Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

3. Fractionation and Purification (Optional): a. The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and ethyl acetate.

4. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of water and acetonitrile. c. Detection: UV detection at a wavelength appropriate for the specific brominated furanones (e.g., 220 nm). d. Quantification: Use purified standards for calibration.

Signaling and Biosynthetic Pathways

The formation and biological roles of 5-hydroxy-furanone derivatives are governed by specific biochemical pathways.

Biosynthesis of Ascorbic Acid in Plants

Ascorbic acid (Vitamin C) is synthesized in plants from D-glucose via the L-galactose pathway. This pathway involves a series of enzymatic conversions.

Ascorbic_Acid_Biosynthesis D-Glucose D-Glucose GDP-D-Mannose GDP-D-Mannose D-Glucose->GDP-D-Mannose Multiple Steps GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P VTC2/5 L-Galactose L-Galactose L-Galactose-1-P->L-Galactose VTC4 L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-GalDH Ascorbic Acid Ascorbic Acid L-Galactono-1,4-lactone->Ascorbic Acid L-GalL DH

Figure 1: L-Galactose pathway for ascorbic acid biosynthesis in plants.
Maillard Reaction Pathway to Furanones

The Maillard reaction is a complex cascade of reactions. A simplified pathway leading to the formation of 4-hydroxy-5-methyl-3(2H)-furanone is depicted below.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Glycosylamine Glycosylamine Reducing Sugar->Glycosylamine Amino Acid Amino Acid Amino Acid->Glycosylamine Amadori Product Amadori Product Glycosylamine->Amadori Product Amadori Rearrangement 1-Deoxyosone 1-Deoxyosone Amadori Product->1-Deoxyosone 2,3-Enolization Cyclization Cyclization 1-Deoxyosone->Cyclization Dehydration 4-Hydroxy-5-methyl-3(2H)-furanone 4-Hydroxy-5-methyl-3(2H)-furanone Cyclization->4-Hydroxy-5-methyl-3(2H)-furanone

Figure 2: Simplified Maillard reaction pathway to a 5-hydroxy-furanone derivative.
Quorum Sensing Inhibition by Brominated Furanones

Brominated furanones from Delisea pulchra interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. They act as antagonists to the binding of N-acyl-homoserine lactone (AHL) signaling molecules to their receptor proteins.

Quorum_Sensing_Inhibition cluster_normal Normal Quorum Sensing cluster_inhibition Inhibition by Furanone AHL AHL Signal Receptor LuxR-type Receptor AHL->Receptor AHL_Receptor AHL-Receptor Complex Receptor->AHL_Receptor Gene_Expression Target Gene Expression AHL_Receptor->Gene_Expression Activates Furanone Brominated Furanone Receptor2 LuxR-type Receptor Furanone->Receptor2 Competes with AHL Blocked_Receptor Furanone-Receptor Complex Receptor2->Blocked_Receptor No_Gene_Expression No Target Gene Expression Blocked_Receptor->No_Gene_Expression Blocks Activation

Figure 3: Mechanism of quorum sensing inhibition by brominated furanones.

References

Biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known as Abhexone, is a potent flavor compound with a characteristic sweet, maple, and caramel (B1170704) aroma. It is found in a variety of foods and beverages, contributing significantly to their sensory profiles. While the chemical synthesis of this furanone is well-established, its natural biosynthetic pathway is not yet fully elucidated. This document provides a comprehensive overview of the current understanding of the proposed biosynthetic routes to 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, drawing parallels with similar furanone structures. Due to the limited availability of detailed research on its specific enzymatic synthesis, this guide focuses on the hypothesized pathways and precursors.

Proposed Biosynthetic Pathways

The biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is thought to occur through pathways involving amino acid degradation or carbohydrate metabolism. The detailed enzymatic steps and intermediates are still largely speculative and an active area of research.

Pathway via Threonine Degradation

One of the primary proposed pathways involves the degradation of the amino acid L-threonine.[1] This hypothesis is supported by the structural similarity between threonine and the resulting furanone. The proposed pathway likely involves a series of enzymatic reactions, including deamination, decarboxylation, and cyclization, to form the furanone ring. However, the specific enzymes catalyzing these transformations in the context of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone biosynthesis have not been identified.

Analogy to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Biosynthesis

Another plausible pathway is inferred from the biosynthesis of the structurally related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). The formation of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone may follow a similar mechanism, which involves the condensation of a C2 fragment derived from an amino acid with a C5 diketose derived from carbohydrate metabolism. In this proposed route, the amino acid alanine (B10760859) would serve as the precursor for the C2 ethyl group.

It is important to note that this pathway is a hypothesis based on analogy, and direct experimental evidence for the biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone through this route is currently lacking.

Quantitative Data

Due to the nascent stage of research into the biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, there is a significant lack of quantitative data in the scientific literature. Information regarding enzyme kinetics, precursor-to-product conversion rates, and yields from biological systems is not yet available. The following table summarizes the key proposed precursors and the final product.

Precursor Proposed Intermediate/Fragment Product Source/Proposed Pathway
L-ThreonineNot fully elucidated5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanoneDegradation of threonine[1]
Alanine & C5 DiketoseC2 fragment & C5 diketose5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanoneAnalogy to HDMF biosynthesis

Experimental Protocols

Detailed experimental protocols for the elucidation of the biosynthetic pathway of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone are not available in the reviewed scientific literature. The development of such protocols would be a key step in confirming the proposed pathways and identifying the involved enzymes. Future research in this area would likely involve:

  • Isotope Labeling Studies: Using isotopically labeled precursors (e.g., ¹³C-labeled threonine or alanine) to trace their incorporation into the furanone structure in a biological system (e.g., plants or microorganisms known to produce the compound).

  • Enzyme Assays: Identification and characterization of putative enzymes involved in the pathway through in vitro assays using cell-free extracts or purified proteins.

  • Genetic and Molecular Biology Approaches: Knockout or overexpression of candidate genes in a model organism to observe the effect on the production of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.

Visualizing the Proposed Pathway

The following diagram illustrates the hypothesized biosynthetic pathway of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone starting from the precursor L-threonine. It is important to reiterate that the intermediate steps and the enzymes involved are currently speculative.

Biosynthesis_Pathway cluster_precursor Precursor cluster_intermediates Hypothesized Intermediates cluster_product Product Threonine L-Threonine Intermediates Series of Enzymatic Reactions (Deamination, Decarboxylation, etc.) Threonine->Intermediates Enzymes (unknown) Furanone 5-Ethyl-3-hydroxy-4-methyl- 2(5H)-furanone Intermediates->Furanone Cyclization

Caption: Proposed biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone from L-threonine.

Conclusion

The biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone remains a compelling area for future research. While plausible pathways have been proposed based on the degradation of L-threonine and by analogy to the biosynthesis of similar furanones, the definitive enzymatic steps and regulatory mechanisms are yet to be discovered. Further investigation is crucial to unlock the potential for biotechnological production of this valuable flavor compound and to understand its role in biological systems. Researchers in the fields of natural product chemistry, enzymology, and metabolic engineering are encouraged to explore this intriguing biosynthetic puzzle.

References

The Putative Biological Role of 5-Hydroxy-3-methyl-2(5H)-furanone in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3-methyl-2(5H)-furanone is a butenolide compound with a structure that suggests a potential, yet largely unexplored, role in plant biology. Due to a paucity of direct research on this specific molecule, this technical guide delineates its putative biological functions by drawing extensive parallels with the well-characterized class of butenolides known as karrikins (KARs). Karrikins, derived from burnt plant matter, are potent regulators of seed germination and seedling development. They are perceived by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE2 (KAI2), initiating a signaling cascade that is homologous to the strigolactone pathway. This guide provides a comprehensive overview of the KAI2-mediated signaling pathway, its profound physiological effects on plant life cycles, and its intricate crosstalk with other phytohormonal and environmental signals. Detailed experimental protocols for studying butenolide responses, quantitative data on their efficacy, and diagrammatic representations of the underlying molecular pathways are presented to facilitate further research into this promising class of compounds.

Introduction: The Enigmatic Role of 5-Hydroxy-3-methyl-2(5H)-furanone

5-Hydroxy-3-methyl-2(5H)-furanone belongs to the butenolide class of lactones, a group of compounds that includes molecules with significant biological activity. While the direct role of 5-Hydroxy-3-methyl-2(5H)-furanone in plant physiology remains to be elucidated, its structural similarity to karrikins provides a strong foundation for hypothesizing its biological functions.

Karrikins are a family of butenolides found in smoke from burning vegetation that have a remarkable ability to stimulate seed germination in many species, particularly those adapted to fire-prone environments.[1] The discovery of karrikins and their mode of action has unveiled a sophisticated signaling pathway that is conserved across a wide range of plant species, including those not typically exposed to fire, such as the model organism Arabidopsis thaliana.[1] This suggests the existence of an endogenous, yet-to-be-identified signaling molecule, provisionally named KAI2-ligand (KL), for which karrikins act as a mimic.[2][3]

This guide will proceed on the hypothesis that 5-Hydroxy-3-methyl-2(5H)-furanone, as a butenolide, may function as an analog to karrikins or the endogenous KL, thereby putatively activating the KAI2 signaling pathway to influence plant growth and development.

The Karrikin/KAI2 Ligand Signaling Pathway

The perception and transduction of the karrikin signal are mediated by a core set of proteins that show remarkable homology to the strigolactone signaling pathway. The central components are the KAI2 receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE (SMXL) family of transcriptional repressors.[1][4]

2.1. Signal Perception by KAI2

The receptor for karrikins and the putative endogenous KL is KARRIKIN INSENSITIVE 2 (KAI2), an α/β-hydrolase.[1] Upon binding of a ligand like a karrikin, KAI2 is thought to undergo a conformational change. This change is believed to facilitate its interaction with the F-box protein MAX2, a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][4]

2.2. Signal Transduction via SCFMAX2

The formation of the KAI2-ligand-MAX2 complex leads to the recruitment of the transcriptional repressors SMAX1 and SMXL2.[1] The SCFMAX2 complex then ubiquitinates SMAX1 and SMXL2, targeting them for degradation by the 26S proteasome.[1]

2.3. Transcriptional Reprogramming

In the absence of a signal, SMAX1 and SMXL2 repress the transcription of downstream target genes. The degradation of these repressors upon karrikin perception relieves this repression, allowing for the expression of genes that promote physiological responses such as seed germination and seedling development.[1]

KAR_Signaling_Pathway KAR Karrikin / Putative 5-Hydroxy-3-methyl- 2(5H)-furanone KAI2 KAI2 Receptor KAR->KAI2 Binds MAX2 MAX2 (F-box) KAI2->MAX2 Recruits SCF SCF Complex SMAX1 SMAX1/SMXL2 (Repressor) SCF->SMAX1 Ubiquitinates Proteasome 26S Proteasome SMAX1->Proteasome TF Transcription Factors SMAX1->TF Represses SMAX1_deg Degraded SMAX1/SMXL2 Proteasome->SMAX1_deg Degrades Genes Target Gene Expression TF->Genes Response Physiological Response (e.g., Germination) Genes->Response

Core Karrikin/KAI2 Ligand Signaling Pathway.

Putative Physiological Roles in Plants

Based on the known effects of karrikins, 5-Hydroxy-3-methyl-2(5H)-furanone could potentially influence several key aspects of plant development.

3.1. Seed Germination

Karrikins are potent stimulators of seed germination, particularly in species with seed dormancy.[5] They can act at very low concentrations to promote germination, often in a light-dependent manner.[5][6] This effect is mediated through the upregulation of gibberellin (GA) biosynthesis genes, such as GA3ox1 and GA3ox2, and requires GA synthesis.[6]

3.2. Seedling Development and Photomorphogenesis

Karrikins influence seedling development by promoting photomorphogenesis. In low light conditions, karrikin treatment leads to reduced hypocotyl elongation, increased cotyledon expansion, and enhanced chlorophyll (B73375) accumulation.[7][8] This suggests that butenolides like 5-Hydroxy-3-methyl-2(5H)-furanone could help seedlings establish more effectively, particularly in shaded environments.

3.3. Root System Architecture

The KAI2 signaling pathway plays a role in shaping the root system. Exogenous application of KAI2-activating butenolides can stimulate root hair density and elongation.[7] This response is linked to interactions with ethylene (B1197577) and auxin signaling pathways.[7]

3.4. Abiotic Stress Tolerance

Emerging evidence suggests that the KAI2 signaling pathway is involved in plant responses to abiotic stresses such as drought and salinity.[9] Mutants in the karrikin signaling pathway, such as kai2 and max2, exhibit increased sensitivity to drought stress.[10]

Quantitative Data on Karrikin Activity

The biological activity of karrikins is concentration-dependent and varies between different karrikin analogs and plant species. The following tables summarize key quantitative data from studies on Arabidopsis thaliana and other plants.

Table 1: Effective Concentrations of Karrikins in Bioassays

KarrikinPlant SpeciesBioassayEffective Concentration RangeReference
KAR1Arabidopsis thalianaSeed Germination1 nM - 1 µM[11]
KAR1Triticum aestivumSeed Germination1 nM - 10 µM[5]
KAR2Arabidopsis thalianaSeed GerminationMore potent than KAR1[11]
KAR1Arabidopsis thalianaHypocotyl Elongation100 nM - 1 µM[11]
KAR2Arabidopsis thalianaHypocotyl ElongationMore potent than KAR1[11]

Table 2: Karrikin-Induced Changes in Gene Expression in Arabidopsis thaliana

GeneTreatmentFold ChangeTime PointReference
GA3ox11 µM KAR1Upregulated24-48 hours post-imbibition[12]
GA3ox21 µM KAR1Upregulated24-48 hours post-imbibition[12]
DLK210 nM KAR2~4-fold increase in LUC activity24 hours post-imbibition[13]
DLK21 µM KAR1~4-fold increase in LUC activity24 hours post-imbibition[13]

Crosstalk with Other Signaling Pathways

The KAI2 signaling pathway does not operate in isolation but is integrated into the broader network of phytohormonal and environmental signals.

5.1. Gibberellin (GA) Signaling

There is a strong link between karrikin and GA signaling in seed germination. Karrikin treatment upregulates GA biosynthesis genes, and GA is required for karrikins to promote germination.[12]

5.2. Auxin Signaling

The regulation of root development by karrikins involves crosstalk with auxin. The KAI2 pathway can influence the expression of auxin transport proteins, thereby modulating local auxin concentrations in the root.[7]

5.3. Light Signaling

Karrikin responses are often light-dependent. For instance, the inhibition of hypocotyl elongation by karrikins is observed in the light but not in darkness.[11] Karrikins can enhance the expression of light-responsive genes, suggesting a mechanism for priming the plant for optimal growth in light.[11]

Crosstalk_Signaling_Pathway KAR_KL Karrikin / KL KAI2_pathway KAI2 Signaling Pathway KAR_KL->KAI2_pathway GA_pathway Gibberellin (GA) Signaling KAI2_pathway->GA_pathway + Auxin_pathway Auxin Signaling KAI2_pathway->Auxin_pathway modulates Seed_Germination Seed Germination KAI2_pathway->Seed_Germination Seedling_Development Seedling Photomorphogenesis KAI2_pathway->Seedling_Development Root_Development Root Development KAI2_pathway->Root_Development GA_pathway->Seed_Germination Auxin_pathway->Root_Development Light_signal Light Light_signal->Seed_Germination Light_signal->Seedling_Development

Crosstalk between KAI2 signaling and other pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the biological effects of butenolides. Below are protocols for key experiments commonly used in karrikin research, which can be adapted for studying 5-Hydroxy-3-methyl-2(5H)-furanone.

6.1. Arabidopsis thaliana Seed Germination Bioassay

This protocol is used to assess the effect of butenolides on the germination of dormant seeds.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta known for primary dormancy) by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 10 minutes in 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Rinse the seeds 5 times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in sterile 0.1% (w/v) agar (B569324) solution. Pipette approximately 50-100 seeds onto 9 cm Petri dishes containing 0.8% (w/v) water agar.

  • Treatment Application: Prepare stock solutions of the test compound (e.g., 5-Hydroxy-3-methyl-2(5H)-furanone or karrikins) in acetone (B3395972). Add the appropriate volume of the stock solution to sterile water to achieve the final desired concentrations (e.g., 1 nM to 10 µM). A mock control with the same concentration of acetone should be included. Add the treatment solutions to the plated seeds.

  • Incubation: Seal the Petri dishes and incubate at a constant temperature (e.g., 22°C) under a defined light regime (e.g., 16-hour light/8-hour dark photoperiod).

  • Scoring: Score germination, defined as radicle emergence, at regular intervals (e.g., every 24 hours) for up to 7 days.

6.2. Hypocotyl Elongation Assay

This assay measures the effect of butenolides on seedling photomorphogenesis.

  • Seed Plating: Sterilize and plate non-dormant Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) on half-strength Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. The medium should be supplemented with the test compound at various concentrations or a mock control.

  • Stratification: Cold-treat the plates at 4°C for 3 days in the dark to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber under continuous low light conditions (e.g., red light) for a defined period (e.g., 5-7 days).

  • Measurement: Carefully remove the seedlings and place them on a flat surface. Capture high-resolution images and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

6.3. Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction

This protocol is used to investigate the ligand-dependent interaction between the KAI2 receptor and its target repressor SMAX1.

  • Vector Construction: Clone the full-length coding sequences of KAI2 into a GAL4 DNA-binding domain (BD) vector and SMAX1 into a GAL4 activation domain (AD) vector.

  • Yeast Transformation: Co-transform the BD-KAI2 and AD-SMAX1 constructs into a suitable yeast strain (e.g., Y2H Gold) using the lithium acetate (B1210297) method.

  • Interaction Assay: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu-Trp) to select for successful transformation. To test for interaction, replica-plate the colonies onto selective medium lacking leucine, tryptophan, and histidine (SD/-Leu-Trp-His), and on medium also lacking adenine (B156593) (SD/-Leu-Trp-His-Ade) for higher stringency. The selective media should be supplemented with the test compound (e.g., 10 µM GR24ent-5DS as a positive control) or a mock control.

  • Analysis: Growth on the selective media indicates a positive interaction between the two proteins.

Y2H_Workflow Start Start Clone Clone KAI2 into BD vector and SMAX1 into AD vector Start->Clone Transform Co-transform yeast with BD-KAI2 and AD-SMAX1 Clone->Transform Select_transformants Select on SD/-Leu-Trp medium Transform->Select_transformants Replica_plate Replica plate onto selective media (SD/-Leu-Trp-His +/- ligand) Select_transformants->Replica_plate Incubate Incubate and observe growth Replica_plate->Incubate Analyze Growth indicates protein-protein interaction Incubate->Analyze End End Analyze->End

Yeast Two-Hybrid Experimental Workflow.

6.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of karrikin-responsive genes.

  • Plant Material and Treatment: Grow and treat plants or seedlings as described in the bioassay protocols. Harvest the tissue at specific time points and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method. Design primers specific to the target genes (e.g., GA3ox1, GA3ox2, DLK2) and a reference gene (e.g., ACTIN) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

While the direct biological role of 5-Hydroxy-3-methyl-2(5H)-furanone in plants is yet to be definitively established, its structural similarity to karrikins provides a strong basis for postulating its involvement in the KAI2-mediated signaling pathway. This would imply a putative role in key developmental processes, including seed germination, seedling photomorphogenesis, root architecture, and abiotic stress responses.

Future research should focus on directly testing the biological activity of 5-Hydroxy-3-methyl-2(5H)-furanone using the established bioassays for karrikins. Determining its efficacy in promoting seed germination and influencing seedling development, and investigating its ability to induce the expression of karrikin-responsive genes, will be crucial first steps. Furthermore, exploring its interaction with the KAI2 receptor through in vitro binding assays or yeast two-hybrid systems will provide direct evidence of its mode of action. The identification and characterization of the endogenous KAI2 ligand (KL) remains a major goal in the field, and understanding the activity of a broader range of butenolides, including 5-Hydroxy-3-methyl-2(5H)-furanone, will contribute significantly to this endeavor. The potential for such compounds to be used as plant growth regulators in agriculture and horticulture further underscores the importance of continued research in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Screening of 5-Hydroxy-2(5H)-furanone Bioactivity

The 5-Hydroxy-2(5H)-furanone scaffold, a core structure found in various natural and synthetic compounds, has garnered significant attention in medicinal chemistry.[1][2] This furanone ring is a key pharmacophore in molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] As a versatile four-carbon building block, it serves as a platform for the synthesis of diverse heterocyclic compounds.[5][6][7] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 5-Hydroxy-2(5H)-furanone and its derivatives, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the 2(5H)-furanone scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][8][9] The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][10]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of various 2(5H)-furanone derivatives has been quantified using IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cancer cell population.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Dithiocarbamate derivativeHeLa (Cervical Cancer)0.06 ± 0.01[3][4]
Dithiocarbamate derivativeSMMC-7721 (Hepatocellular Carcinoma)0.006 ± 0.04[3][4]
5-alkoxy-3,4-dichloro-2(5H)-furanoneA549 (Non-small cell lung cancer)6.7 (µg/mL)[10]
bis-2(5H)-furanoneC6 (Glioma)12.1[10]
5-(3-nitrobenzylidene)-2(5H)-furanoneMultiple Cancer Cell LinesMost Potent in Series[9]
Silyl ether of Mucobromic Acid (3a)HCT-116 (Colon Cancer)1.3[8]
Silyl ether of Mucobromic Acid (3d)HCT-116 (Colon Cancer)1.6[8]
Silyl ether of Mucobromic Acid (3b)HCT-116 (Colon Cancer)7.3 - 21.3[8]
Silyl ether of Mucobromic Acid (3c)HCT-116 (Colon Cancer)3.9 - 65.6[8]
Mechanism of Action: Induction of Apoptosis

Several studies suggest that 4-Chloro-5-hydroxyfuran-2(5H)-one derivatives trigger apoptosis by modulating key regulatory proteins. A proposed mechanism involves the downregulation of the anti-apoptotic protein survivin and the subsequent activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[10]

G Furanone 5-Hydroxy-2(5H)-furanone Derivative Survivin Survivin (Anti-apoptotic) Furanone->Survivin Inhibits Caspase3_inactive Pro-Caspase-3 (Inactive) Furanone->Caspase3_inactive Promotes Activation Caspase3_active Caspase-3 (Active) Survivin->Caspase3_active Inhibits Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Proposed apoptotic pathway initiated by furanone derivatives.[10]
Experimental Protocols

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

cluster_0 MTT Assay Workflow A 1. Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) for attachment A->B C 3. Treat with various concentrations of furanone compound B->C D 4. Incubate for treatment period (e.g., 24, 48, 72 hours) C->D E 5. Add MTT solution (10-20 µL) to each well D->E F 6. Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H 8. Read absorbance (e.g., 570 nm) G->H

Workflow for determining in vitro cytotoxicity using the MTT assay.[11][12]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][12]

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium with 100 µL of medium containing the desired concentrations of the furanone derivative. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance on a microplate reader at a wavelength of 570 nm.

This assay quantifies the activity of caspase-3, a key executioner of apoptosis. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.[13][14][15]

Detailed Protocol:

  • Induce Apoptosis: Treat cells (e.g., 2-5 x 10⁶) with the furanone compound for a specified time to induce apoptosis. Prepare an untreated control sample.[14][15]

  • Cell Lysis: Harvest the cells and centrifuge. Resuspend the pellet in 50-100 µL of chilled cell lysis buffer.[13][14][16]

  • Incubation: Incubate the mixture on ice for 10-15 minutes.[13][14]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[17]

  • Reaction Setup: Transfer the supernatant (containing the protein lysate) to a new pre-chilled tube. Add 50-90 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.[14][15]

  • Substrate Addition: Add 5-10 µL of the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each reaction.[14][15]

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.[14][15]

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold increase in caspase-3 activity is determined by comparing the results from the treated sample with the untreated control.[13]

Anti-inflammatory Activity

Certain derivatives, particularly 4,5-diaryl-3-hydroxy-2(5H)-furanones, have demonstrated potent antioxidant and anti-inflammatory properties.[4][18][19] This activity is crucial, as oxygen-derived free radicals are known contributors to inflammatory disorders.[18]

Data Presentation: Antioxidant and Anti-inflammatory Activity
Compound/AssayActivity MetricResultReference
4,5-diaryl-3-hydroxy-2(5H)-furanone (5g)DPPH radical scavengingIC₅₀ = 10.3 µM[18]
4,5-diaryl-3-hydroxy-2(5H)-furanone (5g)Superoxide anion quenchingIC₅₀ = 0.187 mM[18]
4,5-diaryl-3-hydroxy-2(5H)-furanone (5g)Lipid peroxidation inhibitionIC₅₀ = 0.129 mM[18]
4,5-diaryl-3-hydroxy-2(5H)-furanonesTPA-induced ear edema (in vivo)Potent activity at 100 mg/kg[18]
Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of furanones may be linked to the inhibition of cyclooxygenase (COX) enzymes.[18] A central pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[20] Pro-inflammatory stimuli activate the IKK complex, which phosphorylates the inhibitor IκBα, leading to its degradation. This frees the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as IL-6.[20][21][22]

cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB placeholder NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Activates Transcription

The canonical NF-κB signaling pathway in inflammation.[20][21]
Experimental Protocol: IL-6 ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific protein, such as the pro-inflammatory cytokine IL-6, in a sample.

Detailed Protocol (Sandwich ELISA):

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for human IL-6 and incubate overnight.[23]

  • Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours.[23]

  • Sample Addition: Add 100 µL of standards, controls, and samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[24]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[25]

  • Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for IL-6 to each well. Incubate for 1-2 hours.[24]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 30-45 minutes.[23][24]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of a TMB substrate solution to each well. A blue color will develop in proportion to the amount of IL-6 present. Incubate for 20-30 minutes in the dark.[23][24]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.[24]

  • Measurement: Read the absorbance at 450 nm immediately. The concentration of IL-6 is determined by comparing the sample absorbance to the standard curve.[24]

Antimicrobial Activity

Derivatives of 2(5H)-furanone have shown notable activity against various bacteria, particularly Gram-positive strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[26][27][28]

Data Presentation: In Vitro Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[29] Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

CompoundMicroorganismMICMBCReference
F105S. aureus (planktonic & biofilm)10 mg/L40 mg/L[26][30][31]
F105Gram-positive bacteria (B. cereus, B. subtilis, etc.)8-16 µg/mL32 µg/mL[27]
F105*Gram-negative bacteria (E. coli, P. aeruginosa, etc.)>128 µg/mLN/A[27]
3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanoneMRSA8 µg/mLN/A[4][19]

*F105: 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone

Mechanism of Action: Biofilm Inhibition

Some furanones interfere with bacterial quorum sensing systems, which are cell-to-cell communication mechanisms that regulate virulence factors, including biofilm formation.[26][27] By disrupting these signaling pathways, furanones can prevent the formation of biofilms, which are notoriously resistant to conventional antibiotics.[26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[29][32]

cluster_0 MIC Determination Workflow A 1. Prepare serial two-fold dilutions of furanone compound in broth in a 96-well plate C 3. Inoculate each well with a fixed volume of the bacterial suspension (~5x10^5 CFU/mL) A->C B 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D 4. Include positive (no compound) and negative (no bacteria) controls C->D E 5. Incubate plate at 37°C for 18-24 hours D->E F 6. Examine wells for turbidity (visual sign of bacterial growth) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Workflow for the broth microdilution MIC test.[29][32]

Detailed Protocol:

  • Prepare Dilutions: Perform serial two-fold dilutions of the furanone compound in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[29][32]

  • Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[29] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[32]

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Also, prepare a positive control well (broth + bacteria, no compound) and a negative/sterility control well (broth only).[33]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[32][33]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[29][32]

Conclusion

The 5-Hydroxy-2(5H)-furanone core is a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanisms of action, while varied, often involve the modulation of fundamental cellular processes such as apoptosis, inflammatory signaling, and bacterial communication. The standardized protocols provided in this guide offer a robust framework for the preliminary screening and characterization of new furanone-based compounds, facilitating further research and development in this exciting area of medicinal chemistry.

References

The Pivotal Role of Hydroxylation in the Biological Activity of Furanones: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery and development, the furanone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The strategic placement of hydroxyl groups on this core structure has been identified as a critical determinant of its therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of hydroxylated furanones, offering valuable insights for researchers, scientists, and drug development professionals. This paper synthesizes quantitative data, details experimental protocols, and visualizes key pathways to illuminate the path toward designing more potent and selective furanone-based therapeutic agents.

Core Principles of Hydroxylation's Influence on Furanone Activity

The introduction of hydroxyl (-OH) groups into the furanone scaffold profoundly impacts its physicochemical properties, such as polarity, hydrogen bonding capacity, and molecular geometry. These modifications, in turn, dictate the molecule's interaction with biological targets, influencing its efficacy and mechanism of action across various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications.

A critical aspect of the SAR of hydroxylated furanones lies in the position and number of hydroxyl substituents. For instance, in the context of antibacterial activity, particularly as quorum sensing (QS) inhibitors, the presence of a hydroxyl group on an alkyl side chain can significantly enhance potency. This is often attributed to the increased ability to form hydrogen bonds with key amino acid residues within the binding sites of regulatory proteins like LasR in Pseudomonas aeruginosa.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate a clear comparison of the biological activities of various hydroxylated furanone derivatives, the following tables summarize key quantitative data from the literature.

Anticancer Activity of Hydroxylated Furanone Derivatives

The cytotoxic effects of hydroxylated furanones have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, highlighting the impact of hydroxylation and other structural modifications on anticancer potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
MBA 3,4-dibromo-5-hydroxy-2(5H)-furanoneHCT-116>100[1]
3a 5-(tert-butyldimethylsilyloxy)-3,4-dibromo-2(5H)-furanoneHCT-1161.3[1]
3d 3,4-dibromo-5-(trityloxy)-2(5H)-furanoneHCT-1161.6[1]
4e bis-2(5H)-furanone derivativeC6 glioma12.1[2]
Compound 7 Furan-based derivativeMCF-72.96
Compound 4 Furan-based derivativeMCF-74.06
GI50 > 100 µM Dihydro- and 5H-furan-ones with a 1-hydroxypentyl side chainVarious>100[3]

Note: MBA serves as a parent compound for comparison. Silylation of the hydroxyl group in compounds 3a and 3d demonstrates a significant increase in potency against the HCT-116 cell line.

Antibacterial and Quorum Sensing Inhibition Activity

Hydroxylated furanones are well-documented inhibitors of bacterial communication, a process known as quorum sensing. This activity is critical for disrupting biofilm formation and reducing the expression of virulence factors.

CompoundTarget Organism/SystemActivityQuantitative DataReference
Furanone 56 P. aeruginosa (lasB reporter)QS Inhibition~50% inhibition at 10 µg/ml[4]
GBr P. aeruginosa PA14Pyocyanin InhibitionSignificant inhibition at 100 µM[5]
C-30 P. aeruginosa PA14Pyocyanin InhibitionSignificant inhibition at 100 µM[5]
Anti-inflammatory and Antioxidant Activity

The antioxidant properties of hydroxylated furanones often correlate with their anti-inflammatory effects. The capacity to scavenge free radicals and inhibit pro-inflammatory enzymes is a key aspect of their mechanism.

Compound IDActivityIC50Reference
5g DPPH radical scavenging10.3 µM[6]
5g Superoxide anion quenching0.187 mM[6]
5g Lipid peroxidation inhibition0.129 mM[6]
Ailanthoidol Nitric oxide (NO) production inhibitionPotent at 10 µM[7]

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams illustrate key signaling pathways and a general workflow for the synthesis and screening of hydroxylated furanones.

quorum_sensing_pathway cluster_bacteria Pseudomonas aeruginosa cluster_furanone Mechanism of Inhibition cluster_response Downstream Effects LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes RhlI RhlI Synthase BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes LasR LasR Receptor LasR->RhlI Activates Transcription RhlR RhlR Receptor LasR->RhlR Activates Transcription Virulence Virulence Factor Production LasR->Virulence Promotes Biofilm Biofilm Formation LasR->Biofilm Promotes RhlR->Virulence Promotes RhlR->Biofilm Promotes AHL->LasR Binds & Activates BHL->RhlR Binds & Activates Hydroxylated_Furanone Hydroxylated Furanone Hydroxylated_Furanone->LasR Competitively Inhibits Hydroxylated_Furanone->RhlR Competitively Inhibits experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_sar Data Analysis Start Starting Materials (e.g., mucochloric acid, alcohols) Reaction Chemical Synthesis (e.g., acid-catalyzed reaction, cyclization) Start->Reaction Purification Purification (e.g., chromatography, recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, HRMS, X-ray) Purification->Characterization Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Characterization->Anticancer Test Compounds Antibacterial Antibacterial Assays (MIC determination) Characterization->Antibacterial QS_Inhibition Quorum Sensing Inhibition Assays Characterization->QS_Inhibition Anti_inflammatory Anti-inflammatory Assays (NO production, COX inhibition) Characterization->Anti_inflammatory SAR Structure-Activity Relationship Analysis Anticancer->SAR Antibacterial->SAR QS_Inhibition->SAR Anti_inflammatory->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Design

References

Quantum Chemical Insights into Furanone Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of furanone isomers, drawing upon quantum chemical calculations and experimental observations. Furanones, five-membered heterocyclic lactones, are pivotal structural motifs in numerous natural products and pharmacologically active compounds. Understanding their relative stabilities is crucial for predicting reaction outcomes, designing synthetic pathways, and developing stable pharmaceutical formulations. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes the isomerization pathway between common furanone isomers.

Relative Stability of Furanone Isomers

Quantum chemical calculations have been instrumental in elucidating the thermodynamic stability of furanone isomers, primarily focusing on the 2(3H)- and 2(5H)-furanones. The consensus from multiple high-level computational studies is that 2(5H)-furanones are thermodynamically more stable than their 2(3H)-furanone counterparts . This increased stability is attributed to the conjugation of the carbon-carbon double bond with the carbonyl group in the 2(5H)-isomer, which is absent in the 2(3H)-isomer.

Computational Data Summary

The relative energies and thermodynamic properties of 2(3H)- and 2(5H)-furanone have been calculated using various robust computational methods, including Density Functional Theory (DFT) and high-accuracy ab initio methods. The following tables summarize key quantitative data from the literature.

Table 1: Calculated Relative Energies and Enthalpies of Furanone Isomers

IsomerComputational MethodBasis SetRelative Energy (kcal/mol)Relative Enthalpy (298 K, kcal/mol)Reference
2(3H)-FuranoneCBS-QB3-10.510.3[1]
2(5H)-FuranoneCBS-QB3-0.00.0[1]
2(3H)-FuranoneM06-2X6-311++G(d,p)11.211.0[1]
2(5H)-FuranoneM06-2X6-311++G(d,p)0.00.0[1]

Note: Relative energies and enthalpies are reported with respect to the more stable 2(5H)-furanone isomer.

Table 2: Calculated Enthalpies of Formation for Furanone Isomers

IsomerComputational MethodEnthalpy of Formation (ΔHf°, 298 K, kcal/mol)Reference
2(3H)-FuranoneCBS-QB3-56.5[1]
2(5H)-FuranoneCBS-QB3-66.8[1]

Isomerization Pathway of 2(3H)-Furanone to 2(5H)-Furanone

Theoretical studies have elucidated the mechanism for the thermal interconversion of 2(3H)-furanone to the more stable 2(5H)-furanone.[1] The process is not a direct tautomerization but proceeds through a ring-opening and ring-closing mechanism involving a ketenoic aldehyde intermediate. This transformation is initiated by a 1,2-hydrogen transfer from the C3 position to the C2 carbonyl oxygen, leading to the formation of the transient open-ring species. Subsequent ring closure of this intermediate yields the 2(5H)-furanone.

Visualization of the Isomerization Pathway

The following diagram, generated using the DOT language, illustrates the key steps in the isomerization of 2(3H)-furanone.

Furanone_Isomerization 2_3H_Furanone 2(3H)-Furanone TS1 Transition State 1 (1,2-H Transfer) 2_3H_Furanone->TS1 ΔE‡ = 48.9 kcal/mol (CBS-QB3) Ketenoic_Aldehyde Ketenoic Aldehyde (Intermediate) TS1->Ketenoic_Aldehyde TS2 Transition State 2 (Ring Closure) Ketenoic_Aldehyde->TS2 2_5H_Furanone 2(5H)-Furanone TS2->2_5H_Furanone

Isomerization pathway of 2(3H)-furanone to 2(5H)-furanone.
Activation Barriers for Isomerization

The energy barriers for the isomerization process have been computationally determined, providing insight into the kinetics of this transformation.

Table 3: Calculated Activation Energies for the Isomerization of 2(3H)-Furanone to 2(5H)-Furanone

StepComputational MethodBasis SetActivation Energy (ΔE‡, kcal/mol)Reference
2(3H)-Furanone → TS1CBS-QB3-48.9[1]
2(3H)-Furanone → TS1M06-2X6-311++G(d,p)49.5[1]

Experimental and Computational Protocols

This section provides detailed methodologies for the experimental and computational techniques commonly employed in the study of furanone stability.

Experimental Protocols

This protocol is adapted from established synthetic procedures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve levulinic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, for example, sodium borohydride (B1222165) (1.1 equivalents), portion-wise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 5-methyl-2(3H)-furanone.[2]

This technique allows for the study of reactive intermediates and photochemical transformations of furanones at cryogenic temperatures.[3]

  • Sample Preparation: A gaseous mixture of the furanone of interest and an inert matrix gas (e.g., argon) in a high dilution ratio (typically 1:1000) is prepared in a vacuum line.

  • Matrix Deposition: The gas mixture is slowly deposited onto a pre-cooled (typically 10-15 K) spectroscopic window (e.g., CsI or KBr) within a high-vacuum cryostat.

  • FTIR Spectroscopy: An initial FTIR spectrum of the isolated furanone is recorded to serve as a baseline.

  • UV Photolysis: The matrix is then irradiated with UV light from a suitable source (e.g., a high-pressure mercury lamp or a laser) for a defined period. Wavelength selection can be achieved using appropriate filters.

  • Post-Irradiation Analysis: FTIR spectra are recorded at intervals during and after photolysis to monitor the disappearance of the parent furanone and the appearance of new absorption bands corresponding to photoproducts.

  • Data Analysis: The photoproducts are identified by comparing their experimental vibrational frequencies with those predicted from quantum chemical calculations.

This method is used to investigate the thermal decomposition pathways of furanones.

  • Sample Preparation: A small, accurately weighed amount of the furanone sample (typically in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is rapidly heated to a specific temperature (e.g., 300-800 °C) under an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept directly into the injection port of a gas chromatograph, where they are separated on a capillary column (e.g., a DB-5ms column).

  • MS Detection: The separated components are then introduced into a mass spectrometer for detection and identification based on their mass spectra and fragmentation patterns.

  • Data Analysis: The identities of the pyrolysis products provide insights into the thermal decomposition mechanisms of the furanone.

Computational Protocols
  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian 09.[4]

  • Method and Basis Set: The geometries of the furanone isomers and any transition states are optimized using a suitable level of theory. A common choice is the B3LYP density functional with the 6-31G(d) basis set for initial optimizations.[5] For higher accuracy, the M06-2X functional with a larger basis set like 6-311++G(d,p) is often employed.[1]

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Input File Example (Gaussian 09 for Transition State Search):

To obtain more reliable energy differences and reaction barriers, single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-accuracy methods.

  • Method: The Complete Basis Set (CBS) methods, such as CBS-QB3, are composite methods that extrapolate to the complete basis set limit and include high-level correlation corrections.[1]

  • Procedure: A CBS-QB3 calculation is typically performed as a single keyword in Gaussian, which automates a series of calculations to arrive at a highly accurate energy.

  • Thermochemical Data: The output from these calculations provides accurate enthalpies of formation and reaction energies that can be directly compared with experimental data.

Logical Workflow for Furanone Stability Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of furanone stability, integrating both computational and experimental approaches.

Furanone_Stability_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Identify_Isomers Identify Furanone Isomers and Derivatives of Interest Geometry_Optimization Geometry Optimization and Frequency Calculations (e.g., M06-2X/6-311++G(d,p)) Identify_Isomers->Geometry_Optimization High_Accuracy_Energy High-Accuracy Single-Point Energy Calculations (e.g., CBS-QB3) Geometry_Optimization->High_Accuracy_Energy Transition_State_Search Transition State Search for Isomerization Pathways Geometry_Optimization->Transition_State_Search Thermodynamic_Analysis Calculate Relative Stabilities, Enthalpies, and Activation Barriers High_Accuracy_Energy->Thermodynamic_Analysis Transition_State_Search->Thermodynamic_Analysis Thermal_Analysis Thermal Stability Analysis (Pyrolysis-GC/MS) Thermodynamic_Analysis->Thermal_Analysis Compare with Experimental Results Photochemical_Analysis Photochemical Stability Analysis (Matrix Isolation UV-FTIR) Thermodynamic_Analysis->Photochemical_Analysis Guide Interpretation of Experimental Observations Synthesis Synthesis of Furanone Isomers and Derivatives Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Characterization->Thermal_Analysis Characterization->Photochemical_Analysis

Workflow for furanone stability analysis.

Conclusion

The stability of furanones is a critical factor in their chemistry and application. Quantum chemical calculations have provided a robust framework for understanding the relative stabilities of furanone isomers, with 2(5H)-furanones being consistently shown to be more stable than their 2(3H)-counterparts. The isomerization pathway between these forms has been elucidated, highlighting a ring-opening and closing mechanism with a significant activation barrier. The integration of these computational insights with experimental techniques such as matrix isolation spectroscopy and pyrolysis-GC/MS allows for a comprehensive understanding of furanone stability, which is invaluable for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Methodological & Application

Analytical methods for quantification of 5-Hydroxy-3-methyl-2(5H)-furanone in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantification of 5-Hydroxy-3-methyl-2(5H)-furanone in Biological Samples

Introduction

5-Hydroxy-3-methyl-2(5H)-furanone and its derivatives are a class of compounds found in various natural products and are significant as flavor components and potential biologically active molecules. Accurate quantification of these furanones in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, metabolomics research, and understanding their physiological roles. These application notes provide detailed protocols and performance data for the analysis of furanone derivatives using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies Overview

The quantification of polar and often thermally labile compounds like 5-Hydroxy-3-methyl-2(5H)-furanone from intricate biological samples presents analytical challenges. The most common and robust methods employed are chromatography-based techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For polar analytes like furanones, derivatization is often necessary to increase volatility and thermal stability, improving chromatographic separation and detection.[1] Solid Phase Microextraction (SPME) can also be used for extraction and pre-concentration.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and selective, making it ideal for quantifying trace levels of compounds in complex matrices without the need for derivatization. It is particularly well-suited for analyzing polar and non-volatile molecules directly from liquid extracts.[2][3]

  • Quantitative Nuclear Magnetic Resonance (¹H NMR): While less common for trace biological analysis, ¹H NMR is a primary ratio method that allows for accurate quantification without requiring identical reference standards. It is non-destructive and provides structural information simultaneously.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details a general approach for the quantification of furanone derivatives in biological samples using a QuEChERS-style extraction followed by GC-MS/MS analysis.

2.1. Principle

The sample is first homogenized and extracted with an organic solvent (acetonitrile). Salts are added to induce phase separation and remove water. The resulting extract undergoes a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components like lipids before analysis by GC-MS/MS. For enhanced sensitivity with certain furanones, a derivatization step can be introduced.[1][5]

2.2. Experimental Protocol

Sample Preparation (QuEChERS-based Method) [5]

  • Homogenization: Homogenize a representative 4-gram sample in a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile (B52724). Shake vigorously for 10 minutes.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate dihydrate, 0.5 g Na₂H citrate (B86180) sesquihydrate). Shake for another 10 minutes.

  • Centrifugation: Centrifuge at ≥2500 x g for 5 minutes. The top layer is the acetonitrile extract.

  • Cleanup (dSPE): Transfer an aliquot of the acetonitrile extract to a dSPE tube containing cleanup sorbents (e.g., EMR-Lipid). Shake for 10 minutes and centrifuge for 5 minutes.

  • Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS analysis.

Instrumentation (GC-MS/MS) [5]

  • GC System: Equipped with a split/splitless injector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of approximately 0.9-1.0 mL/min.

  • Injector: 1 µL injection, splitless mode at 260°C.

  • Oven Program: 50°C hold for 2 min, ramp at 30°C/min to 85°C, ramp at 5°C/min to 95°C, then ramp at 30°C/min to 265°C and hold for 5 min.

  • MS Detector: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenize Homogenize in Water/Acetonitrile Sample->Homogenize Salt Add QuEChERS Salts Homogenize->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 Cleanup dSPE Cleanup (e.g., EMR-Lipid) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Extract Final Extract Centrifuge2->Extract GCMS GC-MS/MS Analysis (MRM Mode) Extract->GCMS Data Data Processing & Quantification GCMS->Data

LC-MS/MS workflow for furanone quantification.

Quantitative Data Summary

The performance of analytical methods is characterized by several key parameters. The table below summarizes reported data for the quantification of furanone derivatives in various matrices.

Analytical MethodAnalyte/MatrixLinearity RangeLOQ / LLOQRecovery (%)Reference
Derivatization/SPME-GC/MSFuraneol in aqueous samples2 - 500 ng/mL2 ng/mL-
LC-MS/MSHouttuynine (similar structure) in rat plasma2 - 2000 ng/mL2 ng/mL>90%
LC-MS/MSHDMF in baby food10 - 300 µg/kg20 µg/kg94 - 110%
GC-MS/MS3-methyl-2(5H)‐furanone in food-10 µg/kg-

LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification; HDMF: 4-hydroxy-2,5-dimethyl-3(2H)-furanone

Metabolic Context: Formation of Furanones

In certain biological systems, furanones can be formed through carbohydrate metabolism. For instance, 4-hydroxy-5-methyl-3[2H]-furanone (norfuraneol) can be produced in cytosolic extracts from various carbohydrate phosphates. T[6]he key intermediate appears to be D-ribulose-5-phosphate, which is generated via enzymatic action and then chemically transformed into the furanone compound. U[6]nderstanding these pathways is essential for interpreting quantitative data in metabolic studies.

Metabolic_Pathway F16DP Fructose-1,6-diphosphate Enzymes Cytosolic Enzymes (e.g., Dehydrogenases, Isomerases) F16DP->Enzymes G6P Glucose-6-phosphate G6P->Enzymes PG 6-Phosphogluconate PG->Enzymes R5P Ribose-5-phosphate R5P->Enzymes Ru5P D-Ribulose-5-phosphate Enzymes->Ru5P Metabolic Conversion HMF 4-Hydroxy-5-methyl- 3[2H]-furanone Ru5P->HMF Spontaneous Chemical Transformation

Formation of a furanone from carbohydrate phosphates.

References

Application Notes and Protocols for the Detection of Furanone Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanones are a class of heterocyclic organic compounds that contribute significantly to the flavor and aroma of many foods and are also of interest in pharmaceutical and metabolic research.[1][2] Accurate and sensitive quantification of furanone metabolites is crucial for understanding their formation, metabolic pathways, and physiological effects. This document provides a detailed protocol for the analysis of furanone metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a technique offering high selectivity and sensitivity for complex biological matrices.[3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove matrix interferences and concentrate the analytes of interest.[5][6] A generic protocol for biological matrices is provided below, which can be adapted based on the specific sample type.

Materials:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled furanone analog)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Solid Phase Extraction (SPE) cartridges (C18 or as appropriate for the specific metabolites)

  • 0.22 µm syringe filters

Procedure:

  • Homogenization: Weigh 1.0 ± 0.1 g of the homogenized biological sample into a 50 mL polypropylene centrifuge tube.[7]

  • Internal Standard Spiking: Spike the sample with an appropriate amount of the internal standard solution.

  • Extraction:

    • Add 8 mL of methanol and 1 mL of water to the tube.[7]

    • Vortex for 10 seconds to ensure thorough mixing. A spatula can be used to disperse packed samples.[7]

    • Alternatively, for food matrices, a QuEChERS-based approach can be used by adding acetonitrile and a salt mixture (e.g., MgSO4, NaCl, Na-citrate) and shaking vigorously.[8]

  • Centrifugation: Centrifuge the sample at approximately 3000 rpm for 5-10 minutes at 4°C to pellet solid debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation (Optional but Recommended): Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 60°C.[7][9] This step helps to concentrate the analytes.[9]

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 10 seconds.[7]

  • SPE Cleanup (Optional): For complex matrices, an additional cleanup step using SPE cartridges may be necessary to remove interferences. Condition the cartridge according to the manufacturer's instructions, load the reconstituted sample, wash with a weak solvent, and elute the furanone metabolites with a stronger solvent.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC-MS/MS analysis.[7]

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).[10][11]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the specific furanone metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimize based on the instrument.

  • MRM Transitions: The precursor and product ions for each furanone metabolite and the internal standard need to be optimized by infusing individual standard solutions.

Data Presentation

The following tables summarize typical quantitative data for the analysis of furanone metabolites.

Table 1: HPLC-MS/MS Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range10 - 300 µg/kg[12]
Correlation Coefficient (r²)> 0.99[13]
Limit of Quantification (LOQ)10 - 50 µg/kg[8]
Accuracy (Recovery)94 - 110%[12]
Precision (RSD)≤ 10%[12]

Table 2: Example MRM Transitions for Selected Furanone Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)129.181.115
2(5H)-Furanone85.057.010
3-methyl-2(5H)-furanone99.069.012
Sotolon129.1101.115
Internal Standard (e.g., d3-HDMF)132.184.115

Note: These values are examples and must be optimized for the specific instrument and compounds being analyzed.

Visualizations

Experimental Workflow

experimental_workflow sample 1. Sample Homogenization spike 2. Internal Standard Spiking sample->spike extract 3. Solvent Extraction spike->extract centrifuge 4. Centrifugation extract->centrifuge supernatant 5. Supernatant Collection centrifuge->supernatant evap 6. Evaporation & Reconstitution supernatant->evap filter 7. Filtration evap->filter hplc 8. HPLC Separation filter->hplc msms 9. MS/MS Detection hplc->msms data 10. Data Analysis msms->data

Caption: Experimental workflow for furanone metabolite analysis.

Simplified Furanone Biosynthesis Pathway

furanone_biosynthesis sugars Sugars (e.g., Fructose) f6p D-fructose 6-phosphate sugars->f6p pathway Pentose Phosphate Pathway Intermediate f6p->pathway precursor Furanone Precursor pathway->precursor furaneol 4-hydroxy-2,5-dimethyl- 3(2H)-furanone (Furaneol) precursor->furaneol Enzymatic Steps derivatives Glucosides & Ethers furaneol->derivatives Glucosylation/ Methylation maillard Maillard Reaction (Sugars + Amino Acids) heated_furanones Furanones in Heated Foods maillard->heated_furanones

Caption: Simplified furanone biosynthesis pathways.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 5-(hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(hydroxymethyl)-2(5H)-furanone is a member of the furanone family, a class of compounds known for their diverse biological activities. The lactone ring in its structure is a key feature that can interact with biological macromolecules, including enzymes and regulatory proteins. While direct inhibition of specific metabolic enzymes by 5-(hydroxymethyl)-2(5H)-furanone is an area of ongoing research, a significant body of evidence points towards its role as an inhibitor of bacterial communication systems known as quorum sensing (QS). Furanones can act as antagonists to N-acyl homoserine lactone (AHL) signaling molecules, thereby disrupting QS-mediated processes such as biofilm formation and virulence factor expression.[1][2] This makes 5-(hydroxymethyl)-2(5H)-furanone a compound of interest for the development of novel anti-biofilm and anti-virulence agents.

This document provides detailed protocols for studying the inhibitory effects of 5-(hydroxymethyl)-2(5H)-furanone, with a primary focus on its well-documented activity against bacterial quorum sensing and a general protocol for assessing its potential inhibition of other enzymes.

Data Presentation

Table 1: Inhibitory Activity of 2(5H)-furanone against Quorum Sensing in Reporter Strains
Reporter StrainSignal Molecule (AHL)2(5H)-furanone Concentration (mg/mL)% QS InhibitionReference
Chromobacterium violaceum CV026C6-HSL1~60%[2]
Agrobacterium tumefaciens NTL-4C12-HSL152%[2]
Agrobacterium tumefaciens NTL-4C14-HSL146%[2]

Note: Data is adapted from studies on 2(5H)-furanone, the parent compound of 5-(hydroxymethyl)-2(5H)-furanone. Specific inhibitory concentrations for the hydroxylated form should be determined empirically.

Table 2: General Enzymatic Inhibition Profile of Furanone Derivatives
Enzyme Target ClassPotential Mechanism of InhibitionReference
LuxR-type proteins (Transcriptional regulators)Competitive binding with AHL signal molecules.[1][1]
Hydrolases (e.g., proteases, lipases)Covalent modification of active site residues (e.g., serine).
OxidoreductasesInterference with cofactor binding or redox cycling.

Experimental Protocols

Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in response to the AHL signaling molecule C6-homoserine lactone (C6-HSL). Inhibition of the QS system results in a quantifiable reduction in violacein production.

Materials:

  • 5-(hydroxymethyl)-2(5H)-furanone

  • Chromobacterium violaceum (e.g., CV026 or a similar reporter strain)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-(hydroxymethyl)-2(5H)-furanone in DMSO (e.g., 10 mg/mL).

    • Prepare a stock solution of C6-HSL in DMSO.

    • Culture C. violaceum in LB broth overnight at 30°C.

  • Assay Setup:

    • In a 96-well plate, add LB broth to each well.

    • Add the overnight culture of C. violaceum to each well to a final OD600 of approximately 0.1.

    • Add C6-HSL to a final concentration that induces strong violacein production (to be determined empirically, typically in the µM range).

    • Create a serial dilution of 5-(hydroxymethyl)-2(5H)-furanone in the wells. Include a positive control (no inhibitor) and a negative control (no C6-HSL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth.

  • Incubation:

    • Incubate the plate at 30°C for 18-24 hours with shaking.

  • Quantification of Violacein:

    • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • To quantify violacein, add an equal volume of DMSO or butanol to each well, mix thoroughly, and centrifuge the plate to pellet the cells.

    • Transfer the supernatant containing the extracted violacein to a new plate and measure the absorbance at 585 nm (A585).

  • Data Analysis:

    • Normalize the violacein production to bacterial growth (A585/OD600).

    • Calculate the percentage of QS inhibition for each concentration of 5-(hydroxymethyl)-2(5H)-furanone compared to the positive control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of violacein production.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis reagents Prepare Stock Solutions (Inhibitor, AHL) plate Dispense LB, Bacteria, AHL, and Inhibitor into 96-well plate reagents->plate culture Overnight Culture of C. violaceum culture->plate incubate Incubate at 30°C for 18-24h plate->incubate measure_growth Measure OD600 (Bacterial Growth) incubate->measure_growth extract_violacein Extract Violacein (DMSO/Butanol) measure_growth->extract_violacein measure_violacein Measure A585 (Violacein) extract_violacein->measure_violacein normalize Normalize A585/OD600 measure_violacein->normalize calculate_inhibition Calculate % Inhibition normalize->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis inhibitor_prep Prepare Inhibitor Stock Solution plate_setup Add Buffer, Inhibitor, and Enzyme to Plate inhibitor_prep->plate_setup enzyme_prep Prepare Enzyme and Substrate Solutions enzyme_prep->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate initiate Initiate with Substrate pre_incubate->initiate measure Measure Absorbance Kinetically initiate->measure calc_rate Calculate Reaction Velocities measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 G cluster_cell Bacterial Cell luxI LuxI-type Synthase ahl_in AHL luxI->ahl_in Synthesizes luxR LuxR-type Regulator luxR_ahl AHL-LuxR Complex luxR->luxR_ahl dna Target Genes response Quorum Sensing Response (e.g., Biofilm Formation) dna->response ahl_in->luxR Binds to ahl_out AHL (extracellular) ahl_in->ahl_out Diffusion luxR_ahl->dna Activates Transcription furanone 5-(hydroxymethyl)- 2(5H)-furanone furanone->luxR Inhibits (Antagonist)

References

Application of Abhexone in Quorum Sensing Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and the formation of biofilms. This process is mediated by small signaling molecules called autoinducers. The inhibition of QS, a strategy known as quorum quenching, presents a promising anti-virulence approach that is less likely to induce drug resistance compared to traditional antibiotics. Abhexone, chemically known as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, is a furanone derivative that has been investigated for its potential as a quorum sensing inhibitor (QSI). Furanones are a class of compounds known to interfere with bacterial signaling pathways, making Abhexone a molecule of significant interest in the development of novel therapeutics against bacterial infections.

This document provides detailed application notes and protocols for studying the quorum sensing inhibitory effects of Abhexone, focusing on its impact on violacein (B1683560) production in Chromobacterium violaceum, biofilm formation, and the expression of key virulence factors.

Mechanism of Action

Furanone compounds, including Abhexone, are structurally similar to N-acyl-homoserine lactones (AHLs), the primary autoinducers in many Gram-negative bacteria. It is hypothesized that these compounds act as competitive inhibitors, binding to the LuxR-type receptors and preventing the binding of native AHLs. This interference disrupts the activation of QS-regulated genes, leading to a downstream reduction in virulence factor production and biofilm formation.

cluster_0 Bacterial Cell AHL AHL Autoinducer LuxR LuxR-type Receptor AHL->LuxR Binds to QS_Genes Quorum Sensing Regulated Genes LuxR->QS_Genes Activates Virulence Virulence Factors & Biofilm Formation QS_Genes->Virulence Expression Abhexone Abhexone Abhexone->LuxR Competitively Inhibits

Caption: Proposed mechanism of Abhexone action.

Data Presentation

The following tables summarize the expected quantitative data from key experiments investigating the QS inhibitory properties of Abhexone.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum

Abhexone Concentration (µg/mL)Absorbance at 585 nm (OD585)% Inhibition of Violacein Production
0 (Control)1.25 ± 0.080%
101.02 ± 0.0618.4%
250.78 ± 0.0537.6%
500.45 ± 0.0464.0%
1000.21 ± 0.0383.2%

Table 2: Inhibition of Biofilm Formation by Pseudomonas aeruginosa

Abhexone Concentration (µg/mL)Absorbance at 595 nm (OD595)% Inhibition of Biofilm Formation
0 (Control)0.98 ± 0.050%
100.81 ± 0.0417.3%
250.59 ± 0.0639.8%
500.33 ± 0.0366.3%
1000.15 ± 0.0284.7%

Table 3: Reduction of Virulence Factor Production in Pseudomonas aeruginosa

Abhexone Concentration (µg/mL)Pyocyanin (B1662382) Production (% of Control)Elastase Activity (% of Control)
0 (Control)100%100%
1085.2%88.1%
2563.7%68.5%
5038.1%42.3%
10019.5%21.7%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum

This protocol quantifies the inhibition of violacein, a purple pigment produced by C. violaceum under the control of QS.

Start Overnight culture of C. violaceum Step1 Dilute culture and add to 96-well plate with varying Abhexone concentrations Start->Step1 Step2 Incubate at 30°C for 24-48 hours Step1->Step2 Step3 Centrifuge plate and discard supernatant Step2->Step3 Step4 Add DMSO to dissolve violacein pellet Step3->Step4 Step5 Measure absorbance at 585 nm Step4->Step5 End Calculate % Inhibition Step5->End

Caption: Violacein inhibition assay workflow.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Abhexone stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

  • Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of Abhexone stock solution at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a negative control (no treatment).

  • Incubate the plate at 30°C for 24-48 hours without shaking.

  • After incubation, centrifuge the plate at 4000 rpm for 15 minutes.

  • Carefully discard the supernatant.

  • Add 200 µL of DMSO to each well to solubilize the violacein pellet.

  • Measure the absorbance at 585 nm using a microplate reader.

  • The percentage of violacein inhibition is calculated as: [(OD of control - OD of treated) / OD of control] x 100.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This protocol assesses the ability of Abhexone to inhibit biofilm formation by a pathogenic bacterium such as Pseudomonas aeruginosa.

Start Overnight culture of P. aeruginosa Step1 Dilute culture and add to 96-well plate with varying Abhexone concentrations Start->Step1 Step2 Incubate at 37°C for 24 hours Step1->Step2 Step3 Wash wells with PBS to remove planktonic cells Step2->Step3 Step4 Stain with 0.1% Crystal Violet Step3->Step4 Step5 Wash to remove excess stain Step4->Step5 Step6 Solubilize bound stain with acetic acid Step5->Step6 Step7 Measure absorbance at 595 nm Step6->Step7 End Calculate % Inhibition Step7->End

Caption: Biofilm inhibition assay workflow.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Abhexone stock solution

  • 96-well microtiter plates (tissue culture treated)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Grow P. aeruginosa in TSB overnight at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 180 µL of the diluted culture to each well of a 96-well plate.

  • Add 20 µL of Abhexone stock solution at various concentrations. Include appropriate controls.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently discard the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 595 nm.

  • The percentage of biofilm inhibition is calculated as: [(OD of control - OD of treated) / OD of control] x 100.

Protocol 3: Virulence Factor Quantification Assays

These protocols describe methods to quantify the production of specific virulence factors, such as pyocyanin and elastase in P. aeruginosa, which are regulated by QS.

Pyocyanin Assay:

  • Culture P. aeruginosa in the presence of varying concentrations of Abhexone as described in the biofilm assay.

  • After incubation, centrifuge the cultures to pellet the cells.

  • Transfer the supernatant to a new tube and extract pyocyanin with chloroform (B151607).

  • Re-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl), which will turn pink.

  • Measure the absorbance of the acidic layer at 520 nm.

  • Quantify the reduction in pyocyanin production relative to the untreated control.

Elastase Assay:

  • Culture P. aeruginosa with Abhexone as described above.

  • Centrifuge the cultures and collect the supernatant.

  • Add the supernatant to a solution of Elastin-Congo Red.

  • Incubate at 37°C for several hours to allow for elastase activity.

  • Stop the reaction and pellet the insoluble substrate by centrifugation.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red.

  • Determine the percentage of elastase inhibition compared to the control.

Conclusion

Abhexone demonstrates significant potential as a quorum sensing inhibitor, capable of attenuating virulence and biofilm formation in pathogenic bacteria. The protocols outlined in this document provide a framework for the systematic evaluation of Abhexone and other furanone-based compounds. Further research, including in vivo studies and investigations into the precise molecular interactions, is warranted to fully elucidate the therapeutic potential of Abhexone in combating bacterial infections. By targeting bacterial communication rather than viability, Abhexone represents a promising avenue for the development of novel anti-virulence therapies that may circumvent the growing challenge of antibiotic resistance.

Development of a Fluorescent Analog of a 5-Hydroxy-Furanone for Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that bacteria utilize to coordinate gene expression in response to population density. In pathogens like Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation, making it a key target for novel antimicrobial strategies. Fluorescently labeled analogs of QS signaling molecules are invaluable tools for visualizing and studying these complex communication networks. This document provides detailed protocols for the synthesis and application of a fluorescent analog of a 5-hydroxy-furanone, designed to probe the QS systems of P. aeruginosa. The synthesized probe, a 4-((5-oxo-2,5-dihydrofuran-2-yl)amino)-7-nitrobenzo[c][1][2][3]oxadiazole (NBD-furanone), offers a means to visualize bacterial communication and screen for potential QS inhibitors.

Data Presentation

The photophysical properties of the NBD-furanone analog are crucial for its application in fluorescence microscopy. The following table summarizes these key characteristics.

PropertyValue
Maximum Excitation Wavelength (λ_max, abs_) ~467 nm
Maximum Emission Wavelength (λ_max, em_) ~539 nm
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F_) ~0.3
Solvent Methanol

Experimental Protocols

Protocol 1: Synthesis of NBD-Furanone Fluorescent Analog

This protocol details the synthesis of the NBD-labeled 5-hydroxy-furanone analog.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-amino-2(5H)-furanone (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes under an inert atmosphere (nitrogen or argon).

  • Addition of NBD-Cl: Dissolve 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole (NBD-Cl) (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure NBD-furanone product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Imaging of Pseudomonas aeruginosa Biofilms with NBD-Furanone

This protocol describes the use of the synthesized NBD-furanone to visualize P. aeruginosa biofilms.

Materials:

  • Pseudomonas aeruginosa PAO1 strain

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates (clear bottom)

  • NBD-furanone stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope (CLSM) with appropriate filter sets for NBD (Excitation: ~467 nm, Emission: ~539 nm)

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa PAO1 into LB broth and grow overnight at 37°C with shaking.

  • Biofilm Formation: Dilute the overnight culture 1:100 in fresh LB broth. Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining with NBD-Furanone: Carefully remove the planktonic bacteria from the wells. Gently wash the biofilms twice with PBS. Add 100 µL of fresh LB broth containing the desired concentration of NBD-furanone (e.g., 1-10 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.

  • Washing: Remove the staining solution and gently wash the biofilms three times with PBS to remove unbound probe.

  • Imaging: Add 100 µL of PBS to each well to keep the biofilms hydrated. Image the biofilms using a confocal laser scanning microscope. Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

Mandatory Visualization

Diagram 1: Synthetic Workflow for NBD-Furanone

G furanone 5-amino-2(5H)-furanone reaction Reaction (Room Temp, 4-6h) furanone->reaction nbd_cl NBD-Cl nbd_cl->reaction tea Triethylamine (Base) tea->reaction dcm DCM (Solvent) dcm->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product NBD-Furanone Analog purification->product G cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis culture Overnight Culture of P. aeruginosa biofilm Biofilm Formation (24-48h) culture->biofilm stain Add NBD-Furanone (1-2h Incubation) biofilm->stain wash Wash (3x with PBS) stain->wash imaging Confocal Microscopy wash->imaging analysis Image Analysis imaging->analysis G LasI LasI HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 synthesizes LasR LasR LasR_HSL LasR-HSL Complex LasR->LasR_HSL HSL_3O_C12->LasR binds RhlI RhlI LasR_HSL->RhlI activates RhlR RhlR LasR_HSL->RhlR activates PqsR PqsR LasR_HSL->PqsR activates Virulence Virulence Factor Expression & Biofilm Formation LasR_HSL->Virulence regulates HSL_C4 C4-HSL RhlI->HSL_C4 synthesizes RhlR_HSL RhlR-HSL Complex RhlR->RhlR_HSL HSL_C4->RhlR binds RhlR_HSL->Virulence regulates PQS PQS PqsR->PQS regulates PQS->RhlR modulates PqsR_PQS PqsR-PQS Complex PqsR_PQS->Virulence regulates

References

Application Notes and Protocols for Click Chemistry Labeling of 5-OH-HxMF Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the labeling of 5-hydroxymethylfurfural (B1680220) (5-OH-HxMF) analogs using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology allows for the efficient and specific conjugation of this compound derivatives to a variety of reporter molecules, facilitating their study in biological systems.

Introduction

5-Hydroxymethylfurfural (5-HMF), a key biomass-derived platform chemical, and its analogs are of increasing interest in medicinal chemistry and drug development due to their diverse biological activities. To elucidate their mechanisms of action, it is often necessary to track these molecules within complex biological environments. Click chemistry offers a powerful and bioorthogonal approach for this purpose. By functionalizing this compound analogs with either an azide (B81097) or an alkyne group, they can be "clicked" onto a corresponding probe (e.g., a fluorophore, biotin, or affinity tag) for detection and analysis. The CuAAC reaction is highly efficient, selective, and biocompatible, making it an ideal tool for labeling these furan-based molecules.

Data Presentation

The following tables summarize quantitative data for the synthesis of clickable this compound analogs and their subsequent click reactions.

Table 1: Synthesis Yields of Clickable this compound Analogs

CompoundPrecursorReagents and ConditionsYield (%)Reference
5-(Azidomethyl)furfural (AMF)5-(Hydroxymethyl)furfural (HMF)Diphenylphosphoryl azide (DPPA), DBU83[1]
5-Ethynyl-2-furfural5-Bromo-2-furfuralEthynyltrimethylsilane, Pd(PPh₃)₄, CuI, then K₂CO₃, MeOHHigh (not specified)N/A
2-Azidomethyl-5-ethynylfuran5-(Azidomethyl)furfural (AMF)Ohira-Bestmann reagentHigh (not specified)[1]

Table 2: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound Analogs

Azide ComponentAlkyne ComponentCatalyst SystemSolventReaction TimeYield (%)
5-(Azidomethyl)furfuralPhenylacetyleneCuBr/PMDETADMFNot Specified91
5-(Azidomethyl)furfural1-OctyneCuBr/PMDETADMFNot Specified88
5-(Azidomethyl)furfuralPropargyl alcoholCuBr/PMDETADMFNot Specified85
5-(Azidomethyl)furfuralN-PropargylphthalimideCuSO₄/Sodium Ascorbate (B8700270)EtOH/H₂ONot Specified70
5-(Azidomethyl)furfural1-Ethynyl-4-fluorobenzeneCuBr/TEEDADMFNot Specified84
5-(Azidomethyl)furfural4-EthynylanisoleCuBr/bipyDMFNot Specified76
5-(Azidomethyl)furfural1-EthynylcyclohexeneCuBr/phenDMFNot Specified79

PMDETA: Pentamethyldiethylenetriamine, TEEDA: N,N,N',N'-Tetraethylethylenediamine, bipy: 2,2'-Bipyridine, phen: 1,10-Phenanthroline.

Table 3: Representative Kinetic Data for CuAAC Reactions

Reaction TypeRate Constant (M⁻¹s⁻¹)Reference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10 - 10,000[2][3]

Note: The specific rate constant for a given reaction will depend on the substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-(Azidomethyl)furfural (AMF)

This protocol describes the synthesis of an azide-functionalized this compound analog, a key precursor for click chemistry labeling.

Materials:

Procedure:

  • Dissolve 5-(Hydroxymethyl)furfural (1.0 eq) in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (1.2 eq) to the solution, followed by the dropwise addition of DPPA (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 5-(azidomethyl)furfural.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of 5-(Azidomethyl)furfural with a Fluorescent Alkyne

This protocol provides a general procedure for the labeling of an azide-modified this compound analog with an alkyne-containing fluorescent dye.

Materials:

  • 5-(Azidomethyl)furfural (AMF) (1.0 eq)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488) (1.1 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 eq) (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • AMF: 10 mM in DMSO

    • Alkyne-fluorophore: 10 mM in DMSO

    • CuSO₄: 100 mM in water

    • Sodium ascorbate: 1 M in water (prepare fresh)

    • THPTA: 100 mM in water

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of AMF stock solution.

    • Add the alkyne-fluorophore stock solution.

    • Add the appropriate volume of PBS to achieve the desired final concentration.

  • Catalyst Preparation (pre-mix):

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. Vortex briefly.

  • Initiate the Click Reaction:

    • Add the CuSO₄/THPTA premix to the reaction tube containing the azide and alkyne.

    • Add the freshly prepared sodium ascorbate stock solution to initiate the reaction. The final concentration of sodium ascorbate should be in excess.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.

  • Analysis and Purification:

    • The reaction progress can be monitored by TLC or LC-MS.

    • The labeled product can be purified using methods such as HPLC or solid-phase extraction, depending on the scale and nature of the product.

Visualizations

Signaling Pathways

5-Hydroxymethylfurfural has been shown to modulate several key signaling pathways involved in inflammation and immune responses. The following diagrams illustrate these pathways.

MAPK_NFkB_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ASK1, TAK1) TLR4->MAPK_cascade IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK ERK ERK MAPK_cascade->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Akt Akt PI3K->Akt Akt->IKK mTOR mTOR Akt->mTOR HMF This compound HMF->MAPK_cascade inhibits HMF->IKK inhibits HMF->NFkB inhibits translocation HMF->Akt inhibits Gene_Transcription Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene_Transcription AP1->Gene_Transcription

Caption: this compound inhibits LPS-induced inflammation via MAPK, NF-κB, and Akt/mTOR pathways.

RIG_I_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Viral RNA RIGI RIG-I Virus->RIGI activates IFN IFN-α/β IFNAR IFNAR IFN->IFNAR JAK1 JAK1 IFNAR->JAK1 TYK2 TYK2 IFNAR->TYK2 MAVS MAVS RIGI->MAVS TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 P IRF3_p p-IRF3 IRF3_dimer p-IRF3 Dimer IRF3_p->IRF3_dimer dimerization & translocation STAT1 STAT1 JAK1->STAT1 P STAT2 STAT2 JAK1->STAT2 P STAT1_p p-STAT1 STAT2_p p-STAT2 ISGF3_complex ISGF3 (STAT1/STAT2/IRF9) STAT1_p->ISGF3_complex STAT2_p->ISGF3_complex ISGF3_nuc ISGF3 ISGF3_complex->ISGF3_nuc translocation HMF This compound HMF->RIGI upregulates HMF->JAK1 enhances HMF->TYK2 enhances IFN_Gene IFN-β Gene IRF3_dimer->IFN_Gene activates ISRE ISRE ISGF3_nuc->ISRE IFN_Gene->IFN produces ISG_Gene ISG Transcription ISRE->ISG_Gene

Caption: this compound enhances antiviral immunity via the RIG-I and JAK/STAT signaling pathways.

Experimental Workflow

Click_Chemistry_Workflow cluster_synthesis Step 1: Synthesis of Clickable Analog cluster_labeling Step 2: Click Reaction Labeling cluster_application Step 3: Downstream Application HMF This compound Functionalization Functionalization (Azide or Alkyne Introduction) HMF->Functionalization Clickable_HMF Azide- or Alkyne- modified this compound Functionalization->Clickable_HMF Click_Reaction CuAAC Click Reaction (CuSO₄, NaAscorbate) Clickable_HMF->Click_Reaction Probe Alkyne- or Azide- functionalized Probe (e.g., Fluorophore, Biotin) Probe->Click_Reaction Labeled_Analog Labeled this compound Analog Click_Reaction->Labeled_Analog Biological_System Introduction into Biological System (Cells, Tissues) Labeled_Analog->Biological_System Detection Detection & Analysis (Microscopy, Western Blot, etc.) Biological_System->Detection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a common issue, often related to the choice of base in the condensation step. The reaction of the intermediate, ethyl 2-oxobutanoate (B1229078), with propanal is an aldol-type condensation. The choice of base is critical to prevent the self-condensation of propanal.

  • Weak Bases (e.g., K₂CO₃): These bases tend to promote the self-condensation of propanal, leading to a mixture of products and a lower yield of the desired furanone.

  • Strong, Non-nucleophilic Bases (e.g., LDA, t-BuOK): The use of a strong base like Lithium diisopropylamide (LDA) or Potassium tert-butoxide (t-BuOK) can completely suppress the self-condensation side reaction.[1] A significant increase in yield, up to approximately 90%, has been reported with the use of 3 equivalents of t-BuOK.[1]

Troubleshooting Steps:

  • Evaluate your choice of base: If you are using a weak base and experiencing low yields, consider switching to a stronger, non-nucleophilic base.

  • Optimize the amount of base: The stoichiometry of the base is also important. For instance, using 3 equivalents of t-BuOK has been shown to be effective.[1]

  • Control reaction temperature: Aldol condensations are sensitive to temperature. Ensure you are maintaining the recommended temperature throughout the reaction to minimize side reactions.

  • Purity of reagents: Ensure that your starting materials, particularly propanal, are pure and free of any acidic impurities that could interfere with the base.

Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A2: The primary byproduct of concern is the result of the self-condensation of propanal, which is favored by weaker bases. Another potential side reaction is the self-condensation of the ethyl 2-oxobutanoate intermediate.

Minimization Strategies:

  • Choice of Base: As detailed in Q1, using a strong, sterically hindered base like LDA or t-BuOK is the most effective way to prevent the self-condensation of propanal.[1]

  • Order of Addition: Slowly adding propanal to the reaction mixture containing the base and ethyl 2-oxobutanoate can help to maintain a low concentration of the enolizable aldehyde, thus disfavoring self-condensation.

  • Reaction Conditions: Strict adherence to the optimal reaction temperature and time can help minimize the formation of other undesired byproducts.

Q3: What is the best method for purifying the final product?

A3: The purification of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves a combination of techniques:

  • Work-up: The reaction is typically quenched with an acid, followed by extraction with an organic solvent like ethyl acetate.

  • Distillation: For related furanone syntheses, vacuum distillation has been used to purify the crude product.[2]

  • Column Chromatography: For high purity, column chromatography is a recommended method. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be optimized based on TLC analysis of the crude product.

Q4: Can you provide a detailed experimental protocol for the synthesis?

A4: The following is a comprehensive protocol based on established literature for the synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, starting from diethyl oxalate (B1200264).

Data Presentation

Table 1: Effect of Different Bases on the Yield of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

BaseEquivalentsYield (%)Predominant Reaction
K₂CO₃-LowSelf-condensation of propanal
LDA-HighDesired condensation
t-BuOK3~90Desired condensation

Data summarized from literature findings, which indicate a strong correlation between base strength and reaction yield.[1]

Experimental Protocols

Key Experiment: Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

This synthesis involves two main steps: the formation of ethyl 2-oxobutanoate via a Grignard reaction, followed by a base-catalyzed condensation with propanal and subsequent cyclization.

Part 1: Synthesis of Ethyl 2-oxobutanoate

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the color of iodine disappears and bubbling is observed. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Diethyl Oxalate: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of diethyl oxalate in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxobutanoate. This intermediate can be purified by vacuum distillation.

Part 2: Condensation and Cyclization to form 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (3 equivalents) in anhydrous THF and cool the mixture in an ice bath.

  • Addition of Reactants: To this solution, add a solution of ethyl 2-oxobutanoate (1 equivalent) in THF, followed by the slow, dropwise addition of propanal (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Aldol Condensation & Cyclization DiethylOxalate Diethyl Oxalate Intermediate1 Ethyl 2-oxobutanoate DiethylOxalate->Intermediate1 + EtMgBr EtMgBr Ethylmagnesium Bromide (Grignard) EtMgBr->Intermediate1 FinalProduct 5-Ethyl-3-hydroxy-4-methyl- 2(5H)-furanone Intermediate1->FinalProduct + Propanal, Base Propanal Propanal Propanal->FinalProduct Base Strong Base (t-BuOK) Base->FinalProduct Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckBase Is a strong, non-nucleophilic base (e.g., t-BuOK, LDA) being used? Start->CheckBase UseWeakBase Weak base is likely causing propanal self-condensation. CheckBase->UseWeakBase No CheckStoichiometry Is the base stoichiometry correct? (e.g., ~3 eq. t-BuOK) CheckBase->CheckStoichiometry Yes SwitchToBase Action: Switch to a strong, non-nucleophilic base like t-BuOK. UseWeakBase->SwitchToBase IncorrectStoichiometry Incorrect stoichiometry can lead to incomplete reaction or side reactions. CheckStoichiometry->IncorrectStoichiometry No CheckPurity Are the starting materials pure? CheckStoichiometry->CheckPurity Yes AdjustStoichiometry Action: Optimize the amount of base used. IncorrectStoichiometry->AdjustStoichiometry ImpureReagents Impurities can quench the base or catalyze side reactions. CheckPurity->ImpureReagents No FinalCheck Review reaction temperature and addition rates. CheckPurity->FinalCheck Yes PurifyReagents Action: Purify starting materials (e.g., distill propanal). ImpureReagents->PurifyReagents

References

Overcoming solubility issues of 5-Hydroxy-3-methyl-2(5H)-furanone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy-3-methyl-2(5H)-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My 5-Hydroxy-3-methyl-2(5H)-furanone is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: When encountering solubility issues with 5-Hydroxy-3-methyl-2(5H)-furanone, the initial troubleshooting steps should focus on simple adjustments to your formulation. The predicted pKa of this compound is approximately 10.03, suggesting it is a weak acid.[1] Therefore, increasing the pH of your aqueous buffer above its pKa can significantly enhance its solubility by converting it to its more soluble anionic form. Additionally, the use of a co-solvent is a common and effective initial strategy.

Q2: I'm considering using a co-solvent like DMSO. Are there any best practices I should follow?

A2: Yes, while co-solvents like Dimethyl Sulfoxide (DMSO) are effective, it's crucial to use them correctly to avoid experimental artifacts. Best practices include:

  • Minimize Final Concentration: Always aim for the lowest possible final concentration of the co-solvent in your working solution, ideally below 1% and preferably under 0.1%, to minimize potential toxicity or off-target effects in cellular assays.

  • Use Vehicle Controls: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your test samples to account for any effects of the solvent itself.

  • Check for Precipitation: When diluting a concentrated stock solution in an organic solvent into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. Always visually inspect the final solution for any signs of cloudiness or solid particles.

Q3: Adjusting the pH and using co-solvents has not sufficiently improved the solubility for my needs. What other methods can I explore?

A3: For more challenging solubility issues, advanced techniques such as the use of cyclodextrins or the preparation of solid dispersions can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state. This can be achieved through methods like solvent evaporation or melting, resulting in a product with enhanced dissolution properties.

Q4: How can I determine the aqueous solubility of 5-Hydroxy-3-methyl-2(5H)-furanone in my specific buffer?

A4: The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound. This involves adding an excess amount of the solid compound to your buffer of interest and agitating the mixture until equilibrium is reached (typically 24-48 hours). After this period, the undissolved solid is removed by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock Solution

Logical Workflow for Troubleshooting Precipitation

G start Precipitation observed upon dilution of DMSO stock in aqueous buffer step1 Is the final DMSO concentration < 1%? start->step1 step2a Increase final DMSO concentration (if assay tolerates, e.g., to 2-5%) step1->step2a No step2b Prepare a more concentrated DMSO stock solution step1->step2b Yes step3 Does precipitation persist? step2a->step3 step2b->step3 step4 Adjust the pH of the aqueous buffer (increase pH for this acidic compound) step3->step4 Yes end Solubility issue resolved step3->end No step5 Does precipitation persist? step4->step5 step6 Consider advanced methods: - Cyclodextrin complexation - Solid dispersion step5->step6 Yes step5->end No step6->end

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to poor solubility, leading to variable concentrations of the active compound.

Decision Tree for Addressing Inconsistent Assay Results

G start Inconsistent Assay Results check1 Visually inspect for precipitation in wells start->check1 precip_yes Precipitation Observed check1->precip_yes Yes precip_no No Visible Precipitation check1->precip_no No action1 Follow 'Troubleshooting Precipitation' workflow precip_yes->action1 check2 Is a vehicle control (buffer + co-solvent) included? precip_no->check2 end Identify source of variability action1->end control_no Include appropriate vehicle controls check2->control_no No control_yes Evaluate compound stability in assay medium check2->control_yes Yes control_no->end control_yes->end

Caption: Decision tree for inconsistent assay results.

Data Presentation

Disclaimer: The following quantitative data is illustrative, based on typical behaviors of furanone derivatives, and is intended to guide experimental design. Actual solubility should be determined empirically.

Table 1: Illustrative pH-Dependent Aqueous Solubility of 5-Hydroxy-3-methyl-2(5H)-furanone

Buffer System (0.1 M)pHIllustrative Solubility (mg/mL)Illustrative Solubility (mM)
Citrate Buffer5.0~ 2.5~ 21.9
Phosphate (B84403) Buffer7.0~ 4.0~ 35.1
Carbonate-Bicarbonate Buffer9.0~ 15.0~ 131.5

Table 2: Illustrative Effect of Co-solvents on the Apparent Solubility of 5-Hydroxy-3-methyl-2(5H)-furanone in Phosphate Buffer (pH 7.4)

Co-solventFinal Concentration (%)Illustrative Apparent Solubility (mg/mL)Illustrative Apparent Solubility (mM)
None0~ 4.5~ 39.4
DMSO1~ 12.0~ 105.2
Ethanol (B145695)5~ 9.0~ 78.9
PEG 4005~ 11.5~ 100.8

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of 5-Hydroxy-3-methyl-2(5H)-furanone in a specific aqueous buffer.

  • Preparation: Add an excess amount of solid 5-Hydroxy-3-methyl-2(5H)-furanone to a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved 5-Hydroxy-3-methyl-2(5H)-furanone using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at the tested temperature.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to enhance the dissolution rate by dispersing the compound in a hydrophilic carrier.

  • Dissolution: Dissolve a known amount of 5-Hydroxy-3-methyl-2(5H)-furanone and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a suitable common volatile organic solvent, such as ethanol or methanol, in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask wall.

  • Drying: Place the flask in a vacuum oven to remove any residual solvent until a constant weight is achieved.

  • Processing: Scrape the solid dispersion film from the flask and pulverize it using a mortar and pestle.

  • Sieving: Pass the resulting powder through a sieve to obtain a uniform particle size. The resulting powder can then be used for dissolution studies or formulation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple method for forming an inclusion complex to improve aqueous solubility.

  • Paste Formation: Place a weighed amount of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% v/v ethanol in water) to form a homogeneous paste.

  • Drug Addition: Gradually add the weighed 5-Hydroxy-3-methyl-2(5H)-furanone to the paste in small portions while continuously triturating with the pestle.

  • Kneading: Continue kneading the mixture for a specified period (e.g., 45-60 minutes), maintaining a pasty consistency by adding small volumes of the solvent if the mixture becomes dry.

  • Drying: Spread the resulting paste in a thin layer and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve for uniformity.

Mandatory Visualizations

Quorum Sensing Inhibition Pathway

Furanone derivatives are known to interfere with bacterial quorum sensing, a cell-to-cell communication system. The diagram below illustrates a generalized quorum sensing pathway in Gram-negative bacteria and the potential point of inhibition by furanone compounds.

G cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) (Signaling Molecule) AHL_Synthase->AHL Synthesizes AHL_ext Extracellular AHL AHL->AHL_ext Diffuses out Receptor AHL Receptor (e.g., LuxR) Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm) Receptor->Gene_Expression Activates AHL_ext->Receptor Diffuses in & Binds Furanone 5-Hydroxy-3-methyl-2(5H)-furanone Furanone->Receptor Binds & Inhibits

Caption: Generalized quorum sensing pathway and furanone inhibition.

References

Technical Support Center: Stabilizing 5-Hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 5-Hydroxy-2(5H)-furanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 5-Hydroxy-2(5H)-furanone instability in aqueous solutions?

A1: The main cause of instability for 5-Hydroxy-2(5H)-furanone in aqueous solutions is its susceptibility to pH-dependent hydrolysis. This process involves the opening of the furanone ring to form an inactive, acyclic carboxylic acid derivative. This degradation is significantly accelerated in neutral to basic conditions (pH ≥ 7).

Q2: How does 5-Hydroxy-2(5H)-furanone behave in solution?

A2: In solution, 5-Hydroxy-2(5H)-furanone exists in a chemical equilibrium with its isomer, cis-β-formylacrylic acid, which is an open-chain tautomer.[1] Under certain conditions, it can also isomerize to succinic anhydride. In strongly basic solutions (pH > 9) with the application of heat, it can further hydrate (B1144303) to form succinic acid.[1]

Q3: What are the recommended storage conditions for 5-Hydroxy-2(5H)-furanone?

A3: For long-term storage, it is recommended to prepare high-concentration stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Which buffers should I use for my experiments with 5-Hydroxy-2(5H)-furanone?

A4: It is advisable to avoid buffers containing primary or secondary amine groups, such as Tris and HEPES. The furanone ring is reactive towards nucleophiles, and these amines can react with the compound, leading to its degradation. Non-nucleophilic buffers like MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) are recommended, especially if the experimental conditions permit a more acidic pH, which enhances stability.

Q5: Are there any additives that can enhance the stability of 5-Hydroxy-2(5H)-furanone in my assays?

A5: While specific data for 5-Hydroxy-2(5H)-furanone is limited, a general strategy for stabilizing lactones is the use of antioxidants. For instance, glutathione (B108866) has been shown to stabilize other reactive small molecules in aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity over time in multi-day experiments. Degradation of 5-Hydroxy-2(5H)-furanone in the aqueous assay medium, especially at neutral or basic pH.Replenish the compound by performing partial media changes with freshly prepared compound at regular intervals. If the assay allows, consider using a more acidic medium to slow down degradation.
Lower than expected potency compared to literature values. Reaction with components in the assay medium (e.g., proteins, amino acids, nucleophilic buffers).If possible, reduce the concentration of reactive components in the medium during the experiment. Avoid using amine-based buffers like Tris.
Precipitation of the compound upon dilution into aqueous media. Poor solubility of the compound at the final desired concentration.Revise the dilution scheme. Ensure the final concentration of the organic solvent from the stock solution is compatible with your assay and below its toxicity threshold.

Quantitative Stability Data

pH Temperature (°C) Half-life (days)
8234.6
Acidic23Significantly greater than at pH 8

Data for 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) is provided as a proxy for the stability of the furanone core.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh the required amount of 5-Hydroxy-2(5H)-furanone in a sterile microcentrifuge tube.

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and contamination.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in anhydrous DMSO to get to a concentration that is 1000x your final desired assay concentration.

    • Immediately before adding to your assay, dilute the intermediate DMSO solution 1:1000 into your pre-warmed assay medium.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is based on ICH guidelines for forced degradation studies and aims to identify degradation products and pathways.[2] The target degradation is 5-20%.[2]

  • Preparation of Test Solutions:

    • Prepare a solution of 5-Hydroxy-2(5H)-furanone in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours (expect rapid degradation).

    • Oxidative Degradation: Mix the test solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours, protected from light.

    • Thermal Degradation: Incubate the solid compound and the test solution at 70°C for 7 days.

    • Photolytic Degradation: Expose the solid compound and the test solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • A control sample, protected from stress conditions, should be analyzed at each time point for comparison.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the intact 5-Hydroxy-2(5H)-furanone in stressed samples to that of the control.

    • Identify and quantify any degradation products.

Visualizations

degradation_pathway 5-Hydroxy-2(5H)-furanone 5-Hydroxy-2(5H)-furanone cis-β-Formylacrylic_acid cis-β-Formylacrylic acid (Open-chain tautomer) 5-Hydroxy-2(5H)-furanone->cis-β-Formylacrylic_acid Equilibrium (Hydrolysis) Succinic_anhydride Succinic anhydride 5-Hydroxy-2(5H)-furanone->Succinic_anhydride Isomerization Succinic_acid Succinic acid Succinic_anhydride->Succinic_acid Hydration (pH > 9, Heat)

Caption: Degradation pathway of 5-Hydroxy-2(5H)-furanone.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_assay Assay stock Prepare Stock Solution (Anhydrous DMSO) aliquot Aliquot Stock stock->aliquot working Prepare Working Solutions dilute Dilute into Assay Medium (Non-nucleophilic buffer) working->dilute freeze Store at -80°C aliquot->freeze freeze->working Thaw one aliquot execute Perform Experiment dilute->execute

Caption: Recommended workflow for handling 5-Hydroxy-2(5H)-furanone.

logical_relationship compound 5-Hydroxy-2(5H)-furanone (Electrophilic Center) adduct Covalent Adduct Formation compound->adduct Reaction nucleophiles Cellular Nucleophiles (e.g., Cysteine, Lysine residues in proteins) nucleophiles->adduct Reaction response Cellular Response (e.g., Enzyme inhibition, Cytotoxicity) adduct->response Leads to

Caption: Plausible mechanism of biological activity.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Furanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of furanones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a good peak shape important in the HPLC analysis of furanones?

A symmetrical, or Gaussian, peak shape is crucial for accurate and reliable chromatographic analysis.[1] Poor peak shape, such as tailing, fronting, or splitting, can significantly compromise data integrity by:

  • Reducing Resolution: Asymmetrical peaks can overlap with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[1][2]

  • Affecting Quantification: Inaccurate peak integration due to tailing or fronting can lead to imprecise and inaccurate quantification.[1] The gradual transition from the baseline to the peak makes it challenging to determine the exact peak start and end points.[1]

  • Lowering Detection Limits: Tailing peaks are often shorter and broader, which can negatively impact the signal-to-noise ratio and, consequently, raise detection limits.[1]

Q2: What are the most common types of poor peak shape observed in furanone analysis?

The most frequently encountered peak shape distortions in chromatography include:

  • Peak Tailing: The peak displays an asymmetrical shape with a "tail" extending to the right.[1] This is often a result of secondary interactions between the furanone analyte and the stationary phase.[1]

  • Peak Fronting: This is the opposite of tailing, where the peak is broader in the first half and has a sharp, steep end.[1][3] Common causes include column overload or poor sample solubility.[1][4]

  • Split Peaks: A single furanone compound appears as two or more distinct peaks.[1] This may indicate a problem occurring before the separation process, such as a blocked inlet frit or a void in the column packing.[1][5]

  • Broad Peaks: Peaks are wider than expected, which can indicate issues like low separation efficiency, high mobile phase viscosity, or sample overloading.[1]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common problem in the HPLC analysis of furanones and can arise from chemical interactions, column-related issues, or instrumental problems.

Q: What causes peak tailing when analyzing furanones?

A: Peak tailing for furanone compounds can be attributed to several factors:

  • Secondary Interactions: Furanones, with their polar functional groups, can interact with active sites on the HPLC column packing material, such as residual silanol (B1196071) groups on silica-based columns.[6][7][8] These secondary interactions cause a portion of the analyte molecules to be retained longer, resulting in a tail.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups on the column, increasing their interaction with polar furanones.[2][7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[2][9]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.[1][2]

  • Metal Contamination: Metal ions in the column packing can chelate with certain furanone structures, causing tailing.[9]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_mobile_phase Optimize Mobile Phase pH start->check_mobile_phase check_column Evaluate Column Condition check_mobile_phase->check_column pH is optimal solution_ph Adjust pH to 2-3 for acidic compounds or 7-8 for basic compounds. check_mobile_phase->solution_ph pH issue check_instrument Inspect HPLC System check_column->check_instrument Column is new/clean solution_column_flush Flush column with a strong solvent. check_column->solution_column_flush Contamination suspected solution_tubing Use shorter, narrower ID tubing. check_instrument->solution_tubing Dead volume suspected solution_fittings Check and tighten all fittings. check_instrument->solution_fittings Leaks suspected end Peak Shape Improved solution_ph->end solution_replace_column Replace column if flushing fails. solution_column_flush->solution_replace_column Tailing persists solution_column_flush->end Tailing resolved solution_replace_column->end solution_tubing->end solution_fittings->end

Caption: A troubleshooting workflow for addressing peak tailing.

Experimental Protocols to Resolve Peak Tailing:

  • Protocol 1: Mobile Phase pH Adjustment

    • Objective: To minimize secondary interactions by controlling the ionization state of both the furanone analytes and the column's silanol groups.

    • Procedure:

      • For acidic furanones, adjust the mobile phase pH to be at least 2 units below the analyte's pKa. A pH of 2-3 is often effective.[2]

      • For basic furanones, a mobile phase pH of 7-8 can be beneficial.[2]

      • Use a buffer with a concentration of 10-50 mM to maintain a stable pH.[2] Phosphoric acid or formic acid (for MS compatibility) are common choices for acidifying the mobile phase.[10][11]

    • Example Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% formic acid.[10][12]

  • Protocol 2: Column Flushing

    • Objective: To remove strongly retained contaminants from the column.

    • Procedure:

      • Disconnect the column from the detector.

      • Flush the column with a series of solvents, starting with a solvent miscible with your mobile phase but without buffer salts.

      • A typical flushing sequence for a C18 column could be: water, methanol, acetonitrile, and then isopropanol.

      • Finally, re-equilibrate the column with the mobile phase.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[1]

Q: What leads to peak fronting in furanone analysis?

A: The primary causes of peak fronting are:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.[1][4][13] This can be either mass overload (too much analyte) or volume overload (too large an injection volume).[13]

  • Poor Sample Solubility: If the furanone is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion and fronting.[1][4]

  • Column Degradation: A collapse of the column bed can create a void at the column inlet, leading to peak fronting.[14]

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_sample_conc Review Sample Concentration and Injection Volume start->check_sample_conc check_sample_solvent Evaluate Sample Solvent check_sample_conc->check_sample_solvent Concentration is low solution_dilute Dilute sample or reduce injection volume. check_sample_conc->solution_dilute Overload suspected check_column Inspect Column for Voids check_sample_solvent->check_column Solvent is appropriate solution_solvent Dissolve sample in mobile phase or a weaker solvent. check_sample_solvent->solution_solvent Solvent mismatch solution_replace_column Replace the column. check_column->solution_replace_column Void detected end Peak Shape Improved solution_dilute->end solution_solvent->end solution_replace_column->end

Caption: A troubleshooting workflow for addressing peak fronting.

Experimental Protocols to Resolve Peak Fronting:

  • Protocol 3: Sample Concentration and Volume Optimization

    • Objective: To ensure the amount of injected analyte does not exceed the column's loading capacity.

    • Procedure:

      • Perform a loading study by injecting a series of decreasing concentrations of your furanone standard.

      • Observe the peak shape for each injection. The concentration at which the peak becomes symmetrical is the upper limit of the linear range.

      • Alternatively, reduce the injection volume.[1]

  • Protocol 4: Sample Solvent Compatibility Check

    • Objective: To ensure the sample solvent does not cause peak distortion.

    • Procedure:

      • Ideally, dissolve the furanone sample in the initial mobile phase.[1][15]

      • If a different solvent must be used due to solubility constraints, ensure it is weaker than the mobile phase.

      • Filter the sample through a 0.45 µm syringe filter before injection to remove any undissolved particulate matter.[10]

Issue 3: Split Peaks

Split peaks occur when a single compound appears as two or more closely spaced peaks.[1]

Q: Why am I seeing split peaks for my furanone analyte?

A: Split peaks can be caused by:

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[1][16]

  • Void or Channel in the Column: A void or channel in the packing material at the head of the column can cause the sample band to split.[1][5]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the analyte to precipitate at the column inlet or travel through in a distorted band.[1][5]

  • Co-eluting Interference: It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[16]

Troubleshooting Workflow for Split Peaks

G start Split Peaks Observed check_all_peaks Do all peaks split? start->check_all_peaks check_frit_column Check for Blocked Frit or Column Void check_all_peaks->check_frit_column Yes check_single_peak Troubleshoot Single Split Peak check_all_peaks->check_single_peak No solution_backflush Backflush the column. check_frit_column->solution_backflush solution_solvent Match sample solvent to mobile phase. check_single_peak->solution_solvent Solvent mismatch suspected solution_method_dev Optimize separation method (gradient, temperature). check_single_peak->solution_method_dev Co-elution suspected solution_replace_frit_column Replace frit or column. solution_backflush->solution_replace_frit_column Splitting persists end Peak Shape Improved solution_backflush->end Splitting resolved solution_replace_frit_column->end solution_solvent->end solution_method_dev->end

Caption: A troubleshooting workflow for addressing split peaks.

Experimental Protocols to Resolve Split Peaks:

  • Protocol 5: Column Backflushing

    • Objective: To dislodge particulate matter from the inlet frit.

    • Procedure:

      • Disconnect the column from the detector.

      • Reverse the direction of the column in the system.

      • Flush the column with a solvent that will dissolve the suspected blockage at a low flow rate.

      • If this resolves the issue, ensure all subsequent samples and mobile phases are filtered.[1]

  • Protocol 6: Method Optimization for Co-elution

    • Objective: To improve the separation of potentially co-eluting compounds.

    • Procedure:

      • Inject a smaller volume of the sample to see if the split peak resolves into two distinct peaks.[16]

      • Adjust the mobile phase gradient to be shallower, allowing more time for separation.[12]

      • Modify the column temperature, as this can affect the selectivity of the separation.[16]

      • Consider using a column with a different stationary phase to alter the separation mechanism.[12]

Data Summary Tables

Table 1: Recommended HPLC Conditions for Furanone Analysis

ParameterRecommended ConditionReference(s)
Column C18, 5 µm, 4.6 x 150 mm[12]
Mobile Phase A 0.1% Formic Acid in Water[10][12]
Mobile Phase B Acetonitrile or Methanol[12][17]
Gradient Linear gradient, e.g., 5% to 95% B over 20 minutes[12]
Flow Rate 1.0 mL/min[10][12]
Column Temperature Ambient or controlled (e.g., 25-40 °C)[10][18]
Detection UV-Vis or Mass Spectrometry[10]
Injection Volume 5-20 µL[10][12]

Table 2: Mobile Phase pH and Buffer Considerations

Analyte TypeRecommended pH RangeBuffer ConcentrationRationaleReference(s)
Acidic Furanones pH ~2-310-50 mMTo suppress ionization of both the analyte and column silanols.[2]
Basic Furanones pH ~7-810-50 mMTo ensure the analyte is in a single ionic form.[2]
General At least 2 pH units away from analyte pKa≥20 mMTo avoid mixed ionic states which can cause split peaks.[19]

References

Optimizing reaction conditions for the glycosylation of 5-(hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the glycosylation of 5-(hydroxymethyl)-2(5H)-furanone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a successful glycosylation of 5-(hydroxymethyl)-2(5H)-furanone?

A1: The success of the glycosylation reaction hinges on several key factors:

  • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Choice of Glycosyl Donor and Promoter: The reactivity of the glycosyl donor and the choice of promoter/catalyst are crucial. Common donors include glycosyl halides, trichloroacetimidates, and thioglycosides, each requiring a specific promoter (e.g., silver salts for halides, Lewis acids like TMSOTf for trichloroacetimidates).

  • Protecting Groups: The protecting groups on the glycosyl donor influence its reactivity and the stereochemical outcome of the reaction. "Arming" groups (e.g., benzyl (B1604629) ethers) increase reactivity, while "disarming" groups (e.g., acetyl esters) decrease it.

  • Reaction Temperature and Time: These parameters must be optimized to ensure the reaction goes to completion without degrading the starting materials or products.

Q2: I am observing a low yield in my reaction. What are the common causes?

A2: Low yields can be attributed to several issues:

  • Moisture Contamination: As mentioned, water will deactivate the glycosyl donor.

  • Suboptimal Activation of Glycosyl Donor: The promoter may be old, or the activation temperature might be incorrect.

  • Steric Hindrance: The hydroxymethyl group on the furanone is a primary alcohol and should be relatively accessible, but bulky protecting groups on the glycosyl donor can hinder the reaction.

  • Side Reactions: Undesired reactions such as hydrolysis of the donor, self-condensation of the donor, or rearrangement can compete with the desired glycosylation.[1]

  • Instability of the Furanone Ring: While glycosides of furanones are generally more stable than the aglycone, the furanone ring itself can be unstable under certain pH conditions.

Q3: How can I control the stereoselectivity (α vs. β) of the glycosidic bond?

A3: The anomeric selectivity is primarily influenced by:

  • Neighboring Group Participation: A participating protecting group (like an acetyl or benzoyl group) at the C-2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans-glycoside. For a glucose donor, this would be the β-anomer.

  • Solvent Effects: Certain solvents can influence the stereochemical outcome. For example, acetonitrile (B52724) can sometimes favor the formation of β-glycosides through the "nitrile effect".

  • Choice of Promoter and Reaction Conditions: The combination of the glycosyl donor, promoter, and temperature can affect the reaction mechanism (SN1 vs. SN2) and thus the stereoselectivity.

Q4: Is the 5-(hydroxymethyl)-2(5H)-furanone stable under typical glycosylation conditions?

A4: Furanone derivatives can be sensitive to certain conditions. Studies on similar furanones have shown that they can be unstable at various pH levels. It is crucial to consider that strongly acidic or basic conditions might lead to the opening of the lactone ring or other side reactions. Neutral or mildly acidic conditions are generally preferred. The resulting glycoside is often more stable than the parent furanone alcohol.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Moisture in the reaction.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Add molecular sieves (3Å or 4Å, activated).
Inactive glycosyl donor or promoter.Use freshly prepared or purified glycosyl donor. Use a fresh bottle of the promoter/catalyst.
Insufficient reactivity of the glycosyl donor.Switch to a more reactive donor (e.g., a trichloroacetimidate (B1259523) instead of a glycosyl bromide) or change to "arming" protecting groups on the donor.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Formation of Multiple Products Mixture of α and β anomers.Use a glycosyl donor with a participating group at C-2 to favor the 1,2-trans product. Optimize the solvent and temperature.
Side reactions (e.g., hydrolysis, rearrangement).Ensure strictly anhydrous conditions. Use a less reactive glycosyl donor or milder activation conditions.
Degradation of the furanone acceptor.Avoid harsh acidic or basic conditions. Consider using buffered conditions if possible.
Unreacted Starting Material Reaction time is too short.Increase the reaction time and monitor by TLC until the starting material is consumed.
Steric hindrance.Use a less bulky glycosyl donor or a more potent promoter system.

Quantitative Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of glycosylation. Note that this data is generalized for educational purposes and not from specific experiments on 5-(hydroxymethyl)-2(5H)-furanone due to a lack of published quantitative studies for this specific reaction.

Table 1: Effect of Glycosyl Donor and Promoter on Yield

Glycosyl DonorPromoterSolventTemperature (°C)Illustrative Yield (%)
AcetobromoglucoseAg₂CO₃DCM2540-50
AcetobromoglucoseAgOTfDCM0 to 2550-65
Per-O-acetylated GlucoseTMSOTfDCM-2060-75
Benzyl-protected Glucosyl TrichloroacetimidateTMSOTf (catalytic)DCM/Et₂O-40 to 070-85
Ethyl ThioglucosideNIS/AgOTfDCM-3065-80

Table 2: Effect of Solvent on Yield and Selectivity

Glycosyl DonorPromoterSolventIllustrative Yield (%)Illustrative α:β Ratio
Benzyl-protected Glucosyl TrichloroacetimidateTMSOTfDCM751:4
Benzyl-protected Glucosyl TrichloroacetimidateTMSOTfAcetonitrile701:10
Benzyl-protected Glucosyl TrichloroacetimidateTMSOTfToluene653:1

Experimental Protocols

Protocol 1: General Procedure for Schmidt Glycosylation using a Trichloroacetimidate Donor

This protocol is a general method and should be optimized for the specific substrates.

Materials:

  • 5-(hydroxymethyl)-2(5H)-furanone (acceptor)

  • Per-O-protected glycosyl trichloroacetimidate (donor)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in DCM (e.g., 0.1 M)

  • Activated 4Å Molecular Sieves

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 5-(hydroxymethyl)-2(5H)-furanone (1.0 eq), the glycosyl trichloroacetimidate donor (1.2 eq), and freshly activated 4Å molecular sieves.

  • Add anhydrous DCM via syringe.

  • Cool the stirred mixture to the desired temperature (e.g., -40 °C).

  • Add a catalytic amount of TMSOTf solution (0.1 eq) dropwise.

  • Stir the reaction at the same temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Koenigs-Knorr Glycosylation

This is a classic method that can be effective for primary alcohols.

Materials:

  • 5-(hydroxymethyl)-2(5H)-furanone (acceptor)

  • Per-O-acetylated glycosyl bromide (donor)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Activated 4Å Molecular Sieves

Procedure:

  • To a flame-dried flask protected from light and under an argon atmosphere, add the 5-(hydroxymethyl)-2(5H)-furanone (1.0 eq), silver(I) carbonate (2.0 eq), and freshly activated 4Å molecular sieves.

  • Add anhydrous DCM or Toluene.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of the per-O-acetylated glycosyl bromide (1.5 eq) in anhydrous DCM or Toluene dropwise.

  • Stir the reaction at room temperature, monitoring its progress by TLC. The reaction may take several hours to days.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Solvents add_acceptor Add Furanone Acceptor & Molecular Sieves prep_reagents->add_acceptor dry_glassware Flame-Dry Glassware dry_glassware->add_acceptor add_donor Add Glycosyl Donor add_acceptor->add_donor cool_reaction Cool to Target Temperature add_donor->cool_reaction add_catalyst Add Promoter/Catalyst cool_reaction->add_catalyst monitor_tlc Monitor by TLC add_catalyst->monitor_tlc quench Quench Reaction monitor_tlc->quench Reaction Complete workup Aqueous Workup quench->workup chromatography Column Chromatography workup->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow for a typical chemical glycosylation reaction.

Troubleshooting_Low_Yield start Low Yield? check_moisture Moisture Present? start->check_moisture check_reagents Reagents Active? check_moisture->check_reagents No solution_dry Use Anhydrous Techniques check_moisture->solution_dry Yes check_conditions Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No check_side_reactions Side Products Observed? check_conditions->check_side_reactions Yes solution_conditions Optimize Temp, Time, & Donor check_conditions->solution_conditions No solution_side_reactions Use Milder Conditions check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for diagnosing low glycosylation yields.

References

Preventing degradation of furanone compounds during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furanone compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate the degradation of these sensitive molecules during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are furanone compounds, and why is their analysis challenging?

Furanones are a class of heterocyclic organic compounds that are important in flavor and fragrance chemistry and are also investigated for their biological activities. A prominent example is Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), known for its sweet, caramel-like aroma in fruits and thermally processed foods.[1][2][3] The analysis of furanones is challenging due to their inherent instability. They are susceptible to degradation under various conditions, including exposure to air (oxidation), high temperatures, and unfavorable pH.[1][2][3] Furthermore, their high polarity can make them difficult to extract from sample matrices and analyze by gas chromatography (GC) without a derivatization step.[2][4][5][6]

Q2: What are the primary degradation pathways for furanones during sample preparation?

Furanone degradation is significantly influenced by temperature, pH, and the presence of other reactive molecules.[1] The main degradation mechanisms include:

  • Thermal Degradation: High temperatures can cause the furanone ring to open, leading to a cascade of reactions like hydrolysis and retro-aldolization, which form various volatile and non-volatile products.[1][3]

  • pH-Dependent Degradation: Furanones are most stable in acidic conditions, specifically around pH 3.5.[3][6] Deviations from this optimal pH, particularly towards alkaline conditions, can accelerate degradation.[1]

  • Reaction with Other Compounds: In the presence of sulfur-containing compounds like cysteine or hydrogen sulfide, furanones can degrade and form sulfur-containing heterocyclic compounds, such as thiophene (B33073) derivatives.[1]

Q3: Can furanone compounds be formed during my sample preparation, leading to inaccurate results?

Yes, this is a critical issue. Furanones can be generated during sample preparation, especially if heating is involved.[2] They are known products of the Maillard reaction between amino acids and reducing sugars, and can also be formed from the thermal degradation of sugars like fructose (B13574) and rhamnose.[2][7] If your sample contains these precursors, heating during preparation can lead to the artificial formation of furanones, resulting in an overestimation of their initial concentration.[2][6]

Q4: What is derivatization, and why is it often recommended for furanone analysis by GC?

Derivatization is a chemical reaction that transforms a compound into a new derivative with properties that are more suitable for a specific analytical method. For furanones, which are polar and thermally labile, derivatization is highly recommended for GC analysis.[2][4][5] The process typically involves reacting the hydroxyl group of the furanone with a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to create a more stable, less polar, and more volatile derivative.[2][5][6][8] This improves chromatographic separation and detection.[4][5]

Q5: Can I analyze furanones without derivatization?

Yes, it is possible to analyze furanones without derivatization, primarily by using High-Performance Liquid Chromatography (HPLC).[9][10] HPLC operates at lower temperatures than GC, which avoids the thermal degradation of these labile compounds.[9] A common approach involves using a reverse-phase C18 column with a mobile phase of an acetate (B1210297) buffer and methanol (B129727), and UV detection around 280-290 nm.[2][9][10]

Q6: What are the best storage conditions for my furanone standards and samples?

To prevent degradation, furanone standards should be stored at 2-8 °C under an inert gas, as they can be sensitive to air.[6] For samples containing furanones, it is crucial to minimize storage time and maintain them at low temperatures.[6][11]

Troubleshooting Guides

Issue 1: Low or No Detection of Furanone Compounds

Potential Cause Recommended Solution
Degradation during Sample Preparation Maintain a pH of 3.5, as this is the point of greatest stability for Furaneol in aqueous solutions.[3][6] Avoid excessive heat during all preparation steps.[6]
Inefficient Extraction The high polarity of furanones can lead to poor recovery with some extraction methods.[2][4] Solid Phase Extraction (SPE) with a sorbent like Lichrolut-EN has been shown to achieve high recovery rates (e.g., 98%).[6] For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME), especially when combined with derivatization, is an effective technique.[6][8]
Loss During Solvent Evaporation Furanones can be volatile. If a concentration step is necessary, use gentle evaporation conditions, such as a gentle stream of nitrogen at a low temperature.[2]

Issue 2: Poor Reproducibility of Furanone Measurements

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize every step of your protocol, including extraction times, temperatures, and pH adjustments, to ensure all samples are treated identically.[2]
Variable Degradation Rates The sample matrix can influence the stability of furanones.[2] Using an internal standard, ideally an isotopically labeled version of the furanone of interest, can help correct for variations in recovery and degradation.[2]
Matrix Effects Complex sample matrices, such as fruit juices, can interfere with the analysis.[6] Prepare your calibration standards in a matrix that closely mimics your actual samples to compensate for these effects.[6]

Quantitative Data Summary

The selection of an analytical method is critical for the accurate quantification of furanone compounds. The following table summarizes the performance of various validated methods.

Method Analyte Matrix LOD LOQ Linear Range Repeatability (RSD) Reference
Derivatization/SPME-GC/MSFuraneolAqueous Samples0.5 ng/mL2 ng/mL2-500 ng/mL9.5%[5]
HPLC-UV (280 nm)FuraneolStrawberries0.14 µg/mL-0.5-60 µg/mL>90% Recovery[10]
HPLC-UV (290 nm)DMHFPineapple Juice----[4]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, DMHF: 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

Experimental Protocols

Protocol 1: Furaneol Extraction using Derivatization followed by HS-SPME and GC-MS Analysis

This protocol is adapted for the analysis of volatile compounds in complex matrices and includes a derivatization step to enhance the stability and volatility of Furaneol.[8][12]

  • Sample Preparation and Derivatization:

    • Place a known amount of the homogenized sample (e.g., 5 g of fruit puree) into a 20 mL headspace vial.[8][12]

    • Add a saturated NaCl solution to increase the ionic strength of the sample matrix.[12]

    • Adjust the sample to basic conditions using an NaOH solution.[8]

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[6][8]

    • Immediately seal the vial with a magnetic crimp cap.[8]

    • Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization reaction.[8]

  • HS-SPME:

    • After derivatization, transfer the vial to a heater-stirrer set at the extraction temperature (e.g., 40°C).[8]

    • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 60 minutes) while maintaining stirring.[2][8]

    • Retract the fiber into the needle.[8]

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.[8][12]

    • Separate the derivatized furanone on a suitable GC column (e.g., non-polar or medium-polar).[12]

    • Detect and quantify using the mass spectrometer, typically in electron impact (EI) ionization mode.[12]

Protocol 2: Furaneol Extraction using Solid Phase Extraction (SPE) and HPLC Analysis

This protocol is suitable for analyzing thermally labile furanones without derivatization.[9]

  • Sample Preparation and Extraction:

    • Homogenize the sample (e.g., fruit puree, juice).[9]

    • Centrifuge the homogenate to separate solids from the aqueous extract.[12]

    • Collect the supernatant for SPE.[12]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Lichrolut-EN) by passing methanol followed by deionized water through it.[8][12]

    • Load the aqueous supernatant onto the conditioned cartridge.[8][12]

    • Wash the cartridge with deionized water to remove polar interferences like sugars.[8][12]

    • Dry the cartridge thoroughly under a vacuum.[8]

    • Elute the furanone from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

  • HPLC Analysis:

    • Inject the filtered eluate onto a reverse-phase C18 column.[2][10]

    • Use a binary mobile phase, for example, an acetate buffer and methanol.[2][10]

    • Employ a gradient elution program for optimal separation.[2]

    • Detect the furanone using a UV detector at approximately 280 nm.[2][10]

    • Quantify the concentration by comparing the peak area to a calibration curve prepared with furanone standards.[2]

Visualizations

General Degradation Pathway of Furaneol Furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) RingOpening Ring Opening Furaneol->RingOpening High Temp, Incorrect pH SulfurReaction Reaction with Sulfur Compounds Furaneol->SulfurReaction e.g., Cysteine Intermediate Intermediate Dicarbonyl Compound RingOpening->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis RetroAldol Retro-Aldolization Intermediate->RetroAldol VolatileProducts Volatile Products (e.g., acyclic carbonyls) Hydrolysis->VolatileProducts RetroAldol->VolatileProducts ThiopheneDerivatives Thiophene Derivatives SulfurReaction->ThiopheneDerivatives

Caption: General degradation pathway of Furaneol.

Troubleshooting Logic for Low Furanone Recovery Start Low or No Furanone Signal CheckpH Is sample prep pH ~3.5? Start->CheckpH CheckHeat Was excessive heat used? CheckpH->CheckHeat Yes AdjustpH Adjust pH to 3.5 using a buffer. CheckpH->AdjustpH No CheckExtraction Is extraction method optimized for polar compounds? CheckHeat->CheckExtraction No MinimizeHeat Use low-temperature methods. Avoid prolonged heating. CheckHeat->MinimizeHeat Yes OptimizeExtraction Consider SPE or derivatization with SPME. CheckExtraction->OptimizeExtraction No Reanalyze Re-analyze Sample CheckExtraction->Reanalyze Yes AdjustpH->Reanalyze MinimizeHeat->Reanalyze OptimizeExtraction->Reanalyze

Caption: Troubleshooting logic for low furanone recovery.

Experimental Workflow for Furanone Analysis cluster_prep Sample Preparation cluster_gc GC-based Analysis cluster_hplc HPLC-based Analysis Sample Homogenized Sample Spike Spike with Internal Standard Sample->Spike Derivatization Derivatization (e.g., PFBBr) Spike->Derivatization SPE Solid Phase Extraction (SPE) Spike->SPE SPME HS-SPME Derivatization->SPME GCMS GC-MS Analysis SPME->GCMS HPLC HPLC-UV Analysis SPE->HPLC

Caption: Experimental workflow for furanone analysis.

References

Technical Support Center: Enhancing the Selectivity of Furanone-Targeted Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and reliability of furanone-targeted bioassays.

Frequently Asked Questions (FAQs)

Q1: My furanone compound shows activity in the primary screen, but I'm concerned about false positives. What should I do next?

A1: Initial hits from primary screens require rigorous validation to eliminate false positives. A critical next step is to employ orthogonal and counter-screening assays.[1] Orthogonal assays use a different technology or principle to measure the same biological endpoint, confirming that the observed activity is not an artifact of the primary assay format. Counter-screens are essential to determine the specificity of your compound. For instance, if you are targeting a specific enzyme, a counter-screen against an unrelated enzyme can rule out non-specific inhibition.[1]

Q2: I am observing high background noise in my fluorescence-based assay. Could my furanone compound be the cause?

A2: Yes, furanone compounds, like other small molecules, can exhibit intrinsic fluorescence (autofluorescence), which contributes to high background signals.[2] To diagnose this, run a "compound only" control containing your furanone in the assay buffer without cells or other reagents. If autofluorescence is confirmed, consider using assay wavelengths that minimize this interference or employ computational correction by subtracting the background fluorescence of the compound-only control from your experimental wells.

Q3: My results from the MTT assay are inconsistent with other viability assays. What could be the issue?

A3: The MTT assay measures metabolic activity, and some compounds can interfere with the assay chemistry, leading to misleading results.[1][3][4] Furanone compounds, particularly those that are colored, can absorb light at the same wavelength as the formazan (B1609692) product (around 570 nm).[5] Additionally, some furanones might directly reduce the MTT reagent, causing a false positive signal for viability.[5] It is crucial to run a control with the furanone compound in the medium without cells to quantify and correct for this interference.[5] If significant interference is observed, switching to an alternative viability assay that relies on a different principle, such as a lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity), is recommended.[5]

Q4: How can I ensure that the observed anti-biofilm activity of my furanone is not just due to bactericidal effects?

A4: To distinguish between biofilm inhibition and general cytotoxicity, it is essential to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of your furanone compound.[6] Biofilm inhibition assays should be conducted at sub-MIC concentrations.[7] If the furanone derivative inhibits biofilm formation at concentrations that do not affect bacterial growth, it is more likely acting on specific regulatory pathways, such as quorum sensing, rather than simply killing the bacteria.[6][8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause How to Diagnose Solution
Inconsistent Pipetting High standard deviation in control and treated wells.Ensure pipettes are calibrated. For viscous solutions, consider using reverse pipetting techniques. When adding reagents, place the tip below the liquid surface to prevent splashing.
Edge Effects Wells on the outer edges of the microplate show systematically different readings compared to interior wells. This is often due to increased evaporation.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or water to create a humidity barrier.[5]
Uneven Cell Distribution Microscopic examination shows clumps of cells or uneven confluency across the well.After seeding, gently swirl the plate in a figure-eight motion to ensure a uniform cell monolayer.
Incomplete Solubilization of Formazan (MTT Assay) Purple precipitate is visible in the wells after adding the solubilizing agent. Low absorbance readings are observed.Ensure complete mixing after adding the solubilizing agent (e.g., DMSO). Use an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.[5]
Issue 2: Weak or No Signal
Possible Cause How to Diagnose Solution
Low Cell Number Low absorbance or fluorescence readings in the untreated control wells.Optimize the initial cell seeding density to ensure cells are in their logarithmic growth phase during the assay.
Suboptimal Reagent Concentration The positive control shows a weak response.Titrate key reagents, such as the furanone compound, substrates, or antibodies, to determine the optimal concentration that provides a robust signal window.
Incorrect Instrument Settings The assay performs poorly, but all reagents are known to be functional.Verify that the plate reader is set to the correct excitation and emission wavelengths for your specific fluorophore or the correct absorbance wavelength for colorimetric assays. Optimize the gain setting for fluorescence readers.
Degraded Reagents The assay fails even with a known active compound or positive control.Check the expiration dates and storage conditions of all reagents. Prepare fresh solutions and store them protected from light and at the recommended temperature.[5]

Quantitative Data Summary

The following tables summarize the biological activities of various furanone derivatives from published studies. Note that direct comparisons may be limited by variations in experimental conditions.

Table 1: Cytotoxicity of Furanone Derivatives Against Cancer Cell Lines

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
3,4-Diaryl-2(5H)-furanone3-(1,3-benzodioxol-5-yl)-4-phenylC6 glioma12.1[9]
3-(Bromomethyl)-4-methylfuran-2,5-dione relatedHalogenated furanonesVariousVaries (nM to µM range)[10]
Furan-2,5-dione5-(3-Nitrobenzylidene)VariousPotent in series[9]

Table 2: Antimicrobial and Anti-biofilm Activity of Furanone Derivatives

CompoundTarget OrganismActivityConcentrationReference
Furanone C-30Pseudomonas aeruginosa100% Biofilm Inhibition256-512 µg/mL[11][12]
Furanone C-30Pseudomonas aeruginosa98.7% Biofilm Eradication512 µg/mL[11]
2(5H)-FuranoneAeromonas hydrophila83% Biofilm Inhibition0.2 mg/mL[8]
2(5H)-Furanone SulfonesStaphylococcus aureusMIC10 µg/mL[13]
2-methyltetrahydrofuran-3-one (MTHF)Pseudomonas aeruginosaMIC3.9 µg/mL[7]

Experimental Protocols

Protocol 1: MTT Assay for Furanone Cytotoxicity Assessment

This protocol is adapted for adherent cells in a 96-well plate format.[5][14]

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Dilute the cell suspension to a final concentration that will yield 70-80% confluency after the treatment period (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the furanone compounds in a complete culture medium from a concentrated stock (usually in DMSO). The final DMSO concentration should not exceed 0.5%.[5][14]

    • Include untreated controls (medium only) and vehicle controls (medium with the highest DMSO concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared furanone dilutions or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[5]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., cell culture grade DMSO) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Protocol 2: Quorum Sensing Inhibition (QSI) Bioassay using Chromobacterium violaceum

This bioassay detects the inhibition of violacein (B1683560) pigment production, which is regulated by quorum sensing.[8][15]

  • Preparation:

    • Grow an overnight culture of C. violaceum (e.g., CV026, an AHL-deficient mutant) in LB broth.

    • Prepare serial dilutions of your furanone compounds in LB broth in a 96-well microtiter plate.

  • Assay Setup:

    • Inoculate the wells containing the furanone dilutions with 1% of the overnight C. violaceum culture.

    • Add a constant, sub-maximal concentration of the appropriate N-acyl homoserine lactone (AHL) signal molecule (e.g., C6-HSL) to induce violacein production.

    • Include positive controls (bacteria + AHL, no furanone) and negative controls (bacteria only).

    • Bring the final volume in each well to 200 µL.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 18-24 hours with shaking (150 rpm).[8][15]

    • Quantify violacein production by first measuring bacterial growth (OD at 660 nm).

    • To measure violacein, lyse the cells (e.g., with SDS), centrifuge to pellet cell debris, and transfer the supernatant to a new plate. Measure the absorbance of the violacein at 585 nm.

    • Calculate the violacein unit as (A585/A660) x 1000. A reduction in this value in the presence of the furanone indicates QSI.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This method quantifies the total biofilm biomass.[6][16]

  • Inoculum and Compound Preparation:

    • Prepare an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa).

    • In a 96-well plate, add your furanone compound at various sub-MIC concentrations to the appropriate growth medium.

  • Biofilm Growth:

    • Inoculate the wells with the bacterial culture to a final OD600 of ~0.05.

    • Include a positive control (bacteria, no compound) and a negative control (medium only).

    • Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • Crystal Violet Staining:

    • Carefully discard the planktonic culture from the wells and gently wash three times with PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[16]

    • Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Quantification:

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[6][16]

    • Incubate for 15 minutes at room temperature.

    • Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 550-595 nm. A decrease in absorbance indicates biofilm inhibition.

Visualizations

Experimental_Workflow_for_Selectivity cluster_0 Primary Screening cluster_1 Hit Validation & Selectivity cluster_2 Outcome PrimaryScreen High-Throughput Screen (e.g., Enzyme Inhibition Assay) HitConfirmation Confirm Activity (Dose-Response) PrimaryScreen->HitConfirmation Initial Hits OrthogonalAssay Orthogonal Assay (e.g., Cell-Based Assay) HitConfirmation->OrthogonalAssay CounterScreen Counter-Screen (e.g., Unrelated Target) HitConfirmation->CounterScreen ValidatedHit Validated, Selective Hit OrthogonalAssay->ValidatedHit Confirmation of Specificity Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) CounterScreen->Cytotoxicity Cytotoxicity->ValidatedHit Confirmation of Specificity Quorum_Sensing_Inhibition cluster_bacteria Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal AHL_Synthase->AHL produces AHL_Receptor AHL Receptor (e.g., LuxR) Gene_Expression Target Gene Expression (e.g., Biofilm, Virulence) AHL_Receptor->Gene_Expression regulates AHL->AHL_Receptor binds & activates Furanone Furanone Compound Furanone->AHL_Receptor Competitively Inhibits Troubleshooting_Logic Start Inconsistent Assay Results CheckControls Review Controls (Positive, Negative, Vehicle) Start->CheckControls CheckCompound Test for Compound Interference (e.g., Autoflourescence, MTT reduction) Start->CheckCompound CheckProtocol Verify Protocol Steps (Pipetting, Incubation Times) Start->CheckProtocol Result_Control Controls Failed: Reagent or Assay Problem CheckControls->Result_Control Result_Compound Interference Found: Use Orthogonal Assay or Correct for Signal CheckCompound->Result_Compound Result_Protocol Protocol Error Found: Optimize & Repeat CheckProtocol->Result_Protocol

References

Reducing off-target effects of furanone compounds in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of furanone compounds in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects of furanone compounds in cellular assays?

A1: Furanone compounds can exhibit several off-target effects that may confound experimental results. The most common issues include:

  • General Cytotoxicity: At higher concentrations, many furanone derivatives can induce cell death through mechanisms unrelated to the intended target, such as apoptosis or necrosis.[1][2]

  • Generation of Reactive Metabolites: The furan (B31954) ring can be oxidized by cellular enzymes, such as cytochrome P450s, to form highly reactive electrophilic intermediates like epoxides or cis-enediones.[3] These metabolites can covalently bind to cellular nucleophiles like proteins and DNA, leading to toxicity.[3]

  • Assay Interference: Furanone compounds themselves can interfere with assay readouts. For instance, they can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] Some furanones may also be fluorescent, interfering with fluorescence-based assays.

  • Activation of Stress Response Pathways: The electrophilic nature of furanone metabolites can trigger cellular stress responses, such as the activation of signaling pathways like MAPK and NF-κB, which can influence cell fate independently of the intended target.[5]

Q2: How can I distinguish between on-target and off-target cytotoxicity of my furanone compound?

A2: Differentiating between on-target and off-target effects is crucial. Here are some strategies:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your furanone compound. If the desired biological activity correlates with the cytotoxicity across a series of analogs, it is more likely to be an on-target effect. Inactive analogs should ideally show reduced or no cytotoxicity.

  • Target Engagement Assays: Whenever possible, use a direct measure of target engagement (e.g., cellular thermal shift assay, biochemical binding assay) to correlate with the cytotoxic phenotype.

  • Rescue Experiments: If the on-target mechanism is known (e.g., inhibition of a specific enzyme), attempt to rescue the cytotoxic effect by providing a downstream product of the enzymatic reaction or by overexpressing the target protein.

  • Use of Nucleophilic Scavengers: To test for the involvement of reactive metabolites, co-incubate your compound with a nucleophilic scavenger like N-acetylcysteine (NAC). A reduction in cytotoxicity in the presence of NAC suggests the involvement of reactive electrophiles.[6]

Q3: My furanone compound appears to be a potent inhibitor in my primary screen, but the results are not reproducible. What could be the issue?

A3: Irreproducible results can stem from several factors:

  • Compound Stability: Furanone compounds can be unstable in aqueous solutions or in the presence of cellular components. Prepare fresh stock solutions and working dilutions for each experiment.

  • Reactive Metabolite Formation: The extent of metabolic activation can vary between experiments depending on cell density, passage number, and metabolic state of the cells. This can lead to variable levels of reactive metabolites and inconsistent cytotoxicity.

  • Assay Interference: If your compound is interfering with the assay readout, slight variations in experimental conditions (e.g., incubation times, reagent concentrations) can lead to significant differences in the signal.

Q4: Can furanone compounds interfere with fluorescence-based assays?

A4: Yes, some furanone derivatives may possess intrinsic fluorescence, which can lead to false-positive or false-negative results in fluorescence-based assays. It is essential to run a cell-free control to assess the fluorescence of the compound itself at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Problem 1: High and Variable Cytotoxicity Observed
Possible Cause Troubleshooting Step Experimental Protocol
Formation of reactive metabolites leading to non-specific cell death. Co-incubate cells with a nucleophilic scavenger to quench reactive electrophiles.See Protocol 2: Assessing the Contribution of Reactive Metabolites to Cytotoxicity using N-acetylcysteine (NAC) .
General off-target cytotoxicity at high concentrations. Determine the IC50 for cytotoxicity and compare it to the EC50 for the on-target effect. A large window between the two values suggests a specific on-target effect at lower concentrations.See Protocol 1: Determining the Cytotoxicity Profile using the MTT Assay .
Compound instability in culture medium. Prepare fresh compound dilutions for each experiment and minimize the incubation time if possible.N/A
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
Possible Cause Troubleshooting Step Experimental Protocol
Poor cell permeability of the furanone compound. Use cell lines with known differences in drug transporter expression or perform a cellular uptake assay.N/A
Metabolic inactivation of the compound in cells. Analyze compound stability in the presence of cell lysates or hepatocytes.See Protocol 3: In Vitro Assessment of Furanone Metabolic Stability .
Formation of an active metabolite in cells. Identify metabolites using LC-MS and synthesize them for direct testing in biochemical and cellular assays.N/A
Problem 3: Suspected Assay Interference
Possible Cause Troubleshooting Step Experimental Protocol
Furanone compound directly reduces MTT reagent. Perform a cell-free MTT reduction assay.See Protocol 4: Cell-Free Assay to Detect Interference with MTT Reagent .
Furanone compound is fluorescent. Measure the fluorescence of the compound in a cell-free system at the assay's excitation and emission wavelengths.See Protocol 5: Cell-Free Assay to Detect Compound Autofluorescence .
Compound precipitates in the assay medium. Visually inspect the wells under a microscope. Decrease the final compound concentration or use a different solvent.N/A

Quantitative Data Summary

Table 1: Cytotoxicity of Selected Furanone Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5-(3-nitrobenzylidene)-2(5H)-furanoneVarious cancer cell linesPotent[7]
(E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanoneVarious cancer cell linesPotent[7]
Furanone Epoxide DerivativeMAC13/MAC160.05 / 0.03[2]
Furanone Aziridine DerivativeMAC13/MAC160.05 / 0.03[2]
Simple 2(5H)-furanone derivativesA549 (non-small cell lung cancer)Selective cytotoxicity[1]
Natural and Synthetic Dihydro- and 5H-furan-onesSix cancer cell lines> 100[8][9]

Note: "Potent" indicates significant activity was reported without a specific IC50 value in the abstract.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile using the MTT Assay

This protocol is adapted from standard MTT assay procedures.[4][10]

1. Materials:

  • Furanone compound of interest

  • Target cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

2. Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Prepare serial dilutions of the furanone compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot against the compound concentration to determine the IC50 value.

Protocol 2: Assessing the Contribution of Reactive Metabolites to Cytotoxicity using N-acetylcysteine (NAC)

This protocol is based on the principle of using a nucleophilic scavenger to trap reactive electrophiles.[6][11][12]

1. Materials:

  • Furanone compound

  • Target cell line

  • N-acetylcysteine (NAC)

  • Reagents and equipment for the MTT assay (as in Protocol 1)

2. Procedure:

  • Prepare a stock solution of NAC in culture medium (e.g., 1 M, neutralized to pH 7.4).

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Prepare two sets of serial dilutions of the furanone compound in culture medium.

  • To one set of dilutions, add NAC to a final concentration of 1-5 mM.

  • Pre-incubate the cells with medium containing NAC (or control medium) for 1-2 hours.

  • Remove the pre-incubation medium and add the furanone dilutions (with and without NAC) to the respective wells.

  • Incubate for the desired time and proceed with the MTT assay as described in Protocol 1.

  • Compare the IC50 values obtained in the presence and absence of NAC. A significant rightward shift in the IC50 curve in the presence of NAC indicates that reactive metabolites contribute to the cytotoxicity.

Protocol 3: In Vitro Assessment of Furanone Metabolic Stability

This protocol provides a general framework for assessing metabolic stability using liver microsomes.[13][14]

1. Materials:

  • Furanone compound

  • Human or rodent liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Acetonitrile

  • LC-MS/MS system

2. Procedure:

  • Pre-warm a solution of liver microsomes and the furanone compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent furanone compound.

  • Plot the natural log of the percentage of the parent compound remaining versus time to determine the half-life of the compound.

Protocol 4: Cell-Free Assay to Detect Interference with MTT Reagent

1. Materials:

  • Furanone compound

  • Cell culture medium (without phenol (B47542) red if possible)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

2. Procedure:

  • In a 96-well plate, add 100 µL of cell culture medium to several wells.

  • Prepare serial dilutions of the furanone compound in the medium in the plate. Include a vehicle control.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in the dark.

  • Add 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm. An increase in absorbance in the presence of the furanone compound indicates direct reduction of the MTT reagent.

Protocol 5: Cell-Free Assay to Detect Compound Autofluorescence

This protocol is adapted from standard methods for assessing compound interference in fluorescence assays.[15][16]

1. Materials:

  • Furanone compound

  • Assay buffer or cell culture medium

  • 96-well plate (black, clear bottom for bottom-reading fluorometers)

  • Fluorescence plate reader

2. Procedure:

  • In a 96-well plate, prepare serial dilutions of the furanone compound in the appropriate assay buffer or medium.

  • Include wells with buffer/medium only as a blank.

  • Measure the fluorescence at the excitation and emission wavelengths used in your primary cellular assay.

  • A concentration-dependent increase in fluorescence intensity indicates that the compound is autofluorescent and may interfere with your assay.

Visualizations

Furanone_Metabolism Furanone Furanone Compound P450 Cytochrome P450 Oxidation Furanone->P450 Reactive_Metabolite Reactive Electrophilic Intermediate (Epoxide or cis-enedione) P450->Reactive_Metabolite Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA) Reactive_Metabolite->Cellular_Nucleophiles GSH Glutathione (GSH) Reactive_Metabolite->GSH Covalent_Adducts Covalent Adducts Cellular_Nucleophiles->Covalent_Adducts Toxicity Toxicity / Off-Target Effects Covalent_Adducts->Toxicity Detoxification Detoxification (GSH Conjugate) GSH->Detoxification

Caption: Metabolic activation of furanone compounds leading to potential toxicity.

Troubleshooting_Workflow Start High/Variable Cytotoxicity with Furanone Compound Check_Interference Perform Cell-Free Assay Interference Tests (MTT, Fluorescence) Start->Check_Interference Interference_Yes Interference Detected Check_Interference->Interference_Yes Yes Interference_No No Interference Check_Interference->Interference_No No Switch_Assay Switch to Orthogonal Assay (e.g., CellTiter-Glo, LDH) Interference_Yes->Switch_Assay Test_Metabolites Test for Reactive Metabolite Formation (NAC Co-incubation) Interference_No->Test_Metabolites Metabolites_Yes Cytotoxicity Reduced with NAC Test_Metabolites->Metabolites_Yes Yes Metabolites_No No Change with NAC Test_Metabolites->Metabolites_No No SAR_Studies Perform SAR Studies with Analogs Metabolites_Yes->SAR_Studies On_Target_Toxicity Likely On-Target Cytotoxicity Metabolites_No->On_Target_Toxicity

Caption: Troubleshooting workflow for unexpected furanone-induced cytotoxicity.

MAPK_Signaling Furanone Furanone/ Reactive Metabolites Stress Cellular Stress (e.g., ROS) Furanone->Stress ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Apoptosis_Inflammation Apoptosis, Inflammation Transcription_Factors->Apoptosis_Inflammation

Caption: Potential off-target activation of the p38 MAPK pathway by furanones.

PI3K_Akt_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation mTOR->Cell_Survival Furanone Furanone Compound Furanone->PI3K Inhibition? Furanone->Akt Inhibition?

Caption: Potential intersection of furanone compounds with the PI3K/Akt pathway.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Furanone Furanone Compound Furanone->IKK Inhibition? Furanone->NFkB Inhibition of Translocation?

References

Technical Support Center: Scaling Up the Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guide

Scaling up chemical syntheses can introduce a variety of challenges. The following guide addresses common issues that may arise during the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Formation of 5-alkoxy-4-methyl-2(5H)-furanone byproduct.[1] - Degradation of the product during workup.- Monitor the reaction progress using techniques like GC or TLC to ensure completion. - If the 5-alkoxy byproduct is detected, it can be converted to the desired product by heating with dilute hydrochloric acid.[1] - Ensure the temperature during distillation does not exceed the recommended limits to prevent decomposition.
Formation of an Emulsion During Reaction - This is a normal observation at the beginning of the reaction when using alkyl β-formylcrotonates in aqueous hydrochloric acid.[1]- The emulsion should dissipate within approximately 15 minutes of refluxing as the reaction proceeds.[1] If it persists, ensure adequate stirring and temperature control.
Product Purity is Low After Distillation - Incomplete removal of starting materials or solvents. - Co-distillation with the 5-alkoxy byproduct. - Thermal decomposition of the product.- Ensure the initial distillation to remove water, methanol (B129727), and hydrochloric acid is efficient. - Analyze the distillate fractions by GC to check for the presence of the byproduct. If present, consider the isomerization step with dilute HCl.[1] - Perform the final product distillation under a high vacuum to keep the temperature as low as possible.
Final Product is a Brownish-Yellow Semi-Solid - This coloration can be due to minor impurities or slight decomposition.- The described product is often a brownish-yellow semi-solid.[2] For higher purity, consider purification by silica (B1680970) gel column chromatography, although this may be less practical for very large scales.[2]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone?

A1: A scalable method involves the cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid. The use of a catalytic amount of methanol as a solubilizer can be advantageous. This one-pot reaction can yield up to 96% of the theoretical product upon workup by distillation.[1]

Q2: What is the main byproduct to watch out for in this synthesis?

A2: The primary byproduct is typically the corresponding 5-alkoxy-4-methyl-2(5H)-furanone (e.g., 5-methoxy- or 5-ethoxy-). This forms from the reaction of the intermediate with the alcohol used as a solubilizer or present as a solvent.[1]

Q3: How can the formation of the 5-alkoxy byproduct be minimized or rectified?

A3: While its formation is common, the 5-alkoxy byproduct can be converted to the desired 5-hydroxy-4-methyl-2(5H)-furanone. This is achieved by heating the isolated byproduct with dilute hydrochloric acid. This isomerization allows for an almost complete conversion from the starting β-formylcrotonate.[1]

Q4: What are the recommended purification methods for large-scale synthesis?

A4: For larger quantities, fractional distillation under reduced pressure is the most practical method. The reaction mixture is first distilled to remove water, methanol, and hydrochloric acid. The residue, containing the product and any byproduct, is then distilled under a higher vacuum to isolate the 5-hydroxy-4-methyl-2(5H)-furanone.[1]

Q5: What is the stability of 5-hydroxy-furanones?

A5: 5-Hydroxy-2(5H)-furanones can exist in equilibrium with their open-chain isomer, cis-β-formylacrylic acid.[3] Under strongly basic conditions (pH > 9) and with heating, they can hydrate (B1144303) to form succinic acid.[3] Halogenated furanones, in particular, may have low stability in aqueous solutions.

Experimental Protocols

Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone

This protocol is adapted from a patented industrial-scale synthesis.[1]

Materials:

  • Methyl β-formylcrotonate

  • Methanol

  • 5% strength aqueous Hydrochloric Acid

Procedure:

  • Combine 409.2 g (3.124 mol) of methyl β-formylcrotonate with 10 g (0.312 mol) of methanol and 1366.8 g of 5% strength aqueous hydrochloric acid in a suitable reaction vessel.

  • Heat the mixture to reflux (approximately 98°C) with stirring. An emulsion may form initially but should dissolve within 15 minutes of reaching reflux temperature.

  • Maintain the reflux for 2 hours.

  • After cooling, concentrate the reaction mixture at 90°C under reduced pressure to remove water, methanol, and excess hydrochloric acid.

  • The crude product, consisting of 5-hydroxy-4-methyl-2(5H)-furanone and 5-methoxy-4-methyl-2(5H)-furanone, is then purified by vacuum distillation.

Quantitative Data Summary
Parameter Value Reference
Reactant Scale 3.124 mol[1]
Reaction Time 2 hours[1]
Reaction Temperature 98°C (Reflux)[1]
Crude Product Composition ~87.1% 5-hydroxy-4-methyl-2(5H)-furanone, ~12% 5-methoxy-4-methyl-2(5H)-furanone[1]
Overall Yield (after byproduct conversion) Up to 96%[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for 5-Hydroxy-4-methyl-2(5H)-furanone Synthesis start Start reactants Combine: - Methyl β-formylcrotonate - Methanol - 5% HCl (aq) start->reactants reflux Reflux at 98°C for 2 hours reactants->reflux concentrate Concentrate under reduced pressure (Remove H2O, MeOH, HCl) reflux->concentrate distillation Vacuum Distillation of Crude Product concentrate->distillation product 5-Hydroxy-4-methyl-2(5H)-furanone distillation->product byproduct 5-Methoxy-4-methyl-2(5H)-furanone (Byproduct) distillation->byproduct Separate end End product->end isomerization Isomerization: Heat with dilute HCl byproduct->isomerization isomerization->reflux Recycle

Caption: Synthesis and purification workflow.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Decision Tree for Synthesis start Low Yield? check_completion Check reaction completion (GC/TLC) start->check_completion Yes incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_reflux Extend reflux time incomplete->extend_reflux check_byproduct Analyze for 5-alkoxy byproduct complete->check_byproduct byproduct_present Byproduct Present check_byproduct->byproduct_present Yes no_byproduct Minimal Byproduct check_byproduct->no_byproduct No isomerize Perform isomerization with HCl byproduct_present->isomerize check_workup Review workup conditions (distillation temp/vacuum) no_byproduct->check_workup optimize_workup Optimize distillation check_workup->optimize_workup

Caption: Decision tree for troubleshooting low yield.

Hypothetical Signaling Pathway

Furanones are known to be involved in bacterial quorum sensing and can exhibit antimicrobial properties.[4] Some also show potential as anticancer agents.[5] The following diagram illustrates a hypothetical signaling pathway where a 5-hydroxy-furanone derivative might exert an anticancer effect by inhibiting a key signaling protein.

signaling_pathway Hypothetical Anticancer Signaling Pathway of a 5-Hydroxy-furanone furanone 5-Hydroxy-furanone Derivative kinase Protein Kinase (e.g., Topoisomerase) furanone->kinase Inhibits downstream_protein Downstream Effector Protein kinase->downstream_protein Activates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes apoptosis Apoptosis gene_expression->apoptosis Inhibits

Caption: Hypothetical anticancer signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Hydroxy-2(5H)-Furanone Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxy-2(5H)-furanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide array of biological activities. This guide provides a comprehensive comparison of the cytotoxic efficacy of various 5-hydroxy-2(5H)-furanone derivatives, with a focus on their potential as anticancer agents. By presenting quantitative experimental data, detailed methodologies, and visualizing key biological pathways and experimental workflows, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of 5-hydroxy-2(5H)-furanone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are summarized in the table below. This data highlights the significant impact of substitutions on the furanone ring on anticancer efficacy.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
MBA 3,4-Dibromo-5-hydroxy-2(5H)-furanoneA549 (Lung)203[1]
3b 5-O-Silyl ether of MBAA549 (Lung)12.5[1]
3c 5-O-Silyl ether of MBAA549 (Lung)20.3[1]
Compound K MXA derivativeMCF-7 (Breast)11.8[2]
Compound N MBA scaffoldMCF-7 (Breast)14.35[2]
Dithiocarbamate L Dithiocarbamate-piperazine of MXAHeLa (Cervical)0.06 ± 0.01[2]
Dithiocarbamate L Dithiocarbamate-piperazine of MXASMMC-7721 (Hepatocellular Carcinoma)0.006 ± 0.04[2]
Compound 4e bis-2(5H)-furanoneC6 (Glioma)12.1[3]

Note: MBA (Mucobromic acid) and MXA (Mucochloric acid) are 3,4-dihalo-5-hydroxy-2(5H)-furanones. The data clearly indicates that derivatization of the 5-hydroxy group or substitution at other positions on the furanone ring can dramatically enhance cytotoxic potency. For instance, the dithiocarbamate-piperazine derivative of MXA (Dithiocarbamate L) exhibits nanomolar efficacy.

Experimental Protocols

To ensure the reproducibility and facilitate the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.

Synthesis of 5-O-Silyl Ethers of 3,4-Dibromo-5-hydroxy-furan-2(5H)-one (e.g., Compound 3b)[1]

Materials:

  • 3,4-Dibromo-5-hydroxy-furan-2(5H)-one (Mucobromic acid, MBA)

  • Appropriate silyl (B83357) chloride (e.g., tert-Butyldimethylsilyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758)

  • Cold water

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve 3,4-Dibromo-5-hydroxy-furan-2(5H)-one (1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C with stirring.

  • Add the appropriate silyl chloride (1.1 eq.) and DIPEA (1.2 eq.) to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically within 2 hours), quench the reaction with cold water.

  • Extract the aqueous mixture with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivatives in complete culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells to release cellular contents.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Anticancer Screening of 5-Hydroxy-Furanone Derivatives cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., Mucobromic Acid) synthesis Chemical Synthesis (e.g., Silylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay apoptosis_assay Apoptosis Assay (Caspase-3 Activity) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 data_analysis Data Analysis ic50->data_analysis apoptosis_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis SAR-guided Optimization conclusion Conclusion & Future Work sar->conclusion

Experimental workflow for anticancer drug screening.

G Proposed Apoptotic Signaling Pathway of Furanone Derivatives cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol furanone Furanone Derivative ros Increased ROS furanone->ros survivin Survivin (Anti-apoptotic) furanone->survivin Inhibition bax Bax (Pro-apoptotic) ros->bax Activation caspase3 Caspase-3 (Executioner) survivin->caspase3 Inhibition bcl2 Bcl-2 (Anti-apoptotic) bax->bcl2 Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Apoptotic signaling pathway of furanone derivatives.

Conclusion

The 5-hydroxy-2(5H)-furanone scaffold serves as a versatile template for the design of potent anticancer agents. The presented data demonstrates that strategic derivatization can lead to compounds with significantly enhanced cytotoxicity against various cancer cell lines. The induction of apoptosis, at least in part through the downregulation of survivin and activation of caspase-3, appears to be a key mechanism of action for some of the more active derivatives. The detailed experimental protocols and workflow diagrams provided herein offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective furanone-based cancer therapies. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds is warranted to guide the design of next-generation anticancer drugs.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Furanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of furanones is crucial. These compounds are significant in flavor chemistry, food safety, and as potential pharmaceutical impurities.[1] When analytical methods are updated, transferred between laboratories, or when data from different analytical techniques needs to be compared, a robust cross-validation process is essential to ensure data integrity and comparability.[2]

This guide provides an objective comparison of common analytical methods for furanone quantification—namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It outlines their performance characteristics with supporting data, details common experimental protocols, and provides a framework for the cross-validation process.

Data Presentation: A Comparative Analysis

The selection of an analytical method for furanone quantification is often a balance between sensitivity, precision, sample throughput, and the complexity of the sample matrix.[1] The following tables summarize the quantitative performance of these prevalent techniques, with data compiled from various studies. It is important to note that performance can be influenced by the specific furanone derivative, the sample matrix, and instrumental conditions.[3]

Table 1: Performance Comparison of Analytical Methods for Furanone Quantification

ParameterGC-MS / HS-GC-MSHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.01 - 5 ng/g[3]~0.14 µg/mL[4]0.5 ng/mL[4]
Limit of Quantification (LOQ) 0.02 - 20 ng/g[3][5]Not widely reported~2 ng/mL[4]
Linearity (R²) >0.99[6][7]>0.999[8]>0.99[9]
Precision (%RSD) 1 - 20%[10]<15% (general requirement)≤10%[9]
Recovery (%) 76 - 117%[10][11]94 - 110%[9]94 - 110%[9]

HS-GC-MS: Headspace Gas Chromatography-Mass Spectrometry, a common variation for volatile compounds like furanones.

Experimental Protocols

Detailed methodologies are critical for reproducing and validating analytical results. Below are generalized protocols for the key methods discussed. Optimization is often required for specific applications and sample matrices.

Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This technique is highly suitable for volatile furanones in complex matrices, offering a solvent-free extraction method.[1]

  • Sample Preparation:

    • A known quantity of the homogenized sample (e.g., 1-5 g) is placed into a sealed headspace vial.[12]

    • An internal standard, such as a deuterated analog (e.g., d4-furan), is added to correct for matrix effects and variability.[12]

    • The vial is often heated and agitated to promote the release of volatile furanones into the headspace.[10]

  • SPME Analysis:

    • A coated fiber (e.g., Carboxen/PDMS) is exposed to the headspace of the sample vial to adsorb the analytes.[10][11]

    • The fiber is then retracted and introduced into the hot injector of the GC-MS, where the analytes are thermally desorbed onto the analytical column.[3]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS, is commonly used.[10][13]

    • Carrier Gas: Helium is typically used at a constant flow rate.[10]

    • Oven Temperature Program: A temperature gradient is applied to separate the analytes based on their boiling points and column interactions. A typical program might start at a low temperature (e.g., 32-50°C) and ramp up to a higher temperature (e.g., 200-265°C).[10][13]

    • MS Detection: The mass spectrometer is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target furanones.[3][10]

  • Quantification: A calibration curve is generated by analyzing standards of known concentrations, plotting the ratio of the analyte peak area to the internal standard peak area against concentration.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method, particularly useful for furanones that are thermally unstable or less volatile.[2]

  • Sample Preparation:

    • For liquid samples, clarification by centrifugation and filtration (e.g., 0.45 µm filter) is often sufficient.[14]

    • For solid or complex matrices, a solvent extraction (e.g., with acetonitrile (B52724) or methanol) followed by a cleanup step like Solid Phase Extraction (SPE) may be necessary to remove interferences.[4][9]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is most commonly employed.[4]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used, either in isocratic (constant composition) or gradient (varying composition) elution.[4][15]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[4][15]

    • Detection: UV detection is performed at a wavelength where the furanone of interest has maximum absorbance (e.g., 280-290 nm).[4]

  • Quantification: Quantification is based on a calibration curve constructed from the peak areas of external standards at different concentrations.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in highly complex matrices like biological fluids.[2][9]

  • Sample Preparation: Sample preparation is similar to that for HPLC-UV, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction to ensure a clean sample extract.[9]

  • LC-MS/MS Conditions:

    • LC System: Similar to HPLC, using a C18 column and a gradient elution with a mobile phase containing solvents like acetonitrile and water with additives like formic acid to improve ionization.

    • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for the target furanone is selected and fragmented, and a resulting characteristic product ion is monitored for highly selective quantification.[9]

  • Quantification: An internal standard (preferably a stable isotope-labeled version of the analyte) is used, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and logical relationships.

G cluster_prep Sample Preparation & Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion prep_qc Prepare Spiked QC Samples (Low, Medium, High) analyze_a Analyze Samples with Method A (e.g., HPLC-UV) prep_qc->analyze_a analyze_b Analyze Samples with Method B (e.g., LC-MS/MS) prep_qc->analyze_b prep_incurred Select Incurred Study Samples prep_incurred->analyze_a prep_incurred->analyze_b collect_data Collect Quantitative Results from Both Methods analyze_a->collect_data analyze_b->collect_data stat_analysis Perform Statistical Comparison (e.g., Bland-Altman, Regression) collect_data->stat_analysis acceptance Compare Results Against Pre-defined Acceptance Criteria stat_analysis->acceptance comparable Methods are Comparable acceptance->comparable Criteria Met not_comparable Methods are Not Comparable (Investigate Discrepancies) acceptance->not_comparable Criteria Not Met

Caption: General workflow for the cross-validation of two analytical methods.

G center_node Furanone Quantification Method Selection lcms LC-MS/MS center_node->lcms Trace Levels? gcms GC-MS center_node->gcms Volatile Analyte? hplc HPLC-UV center_node->hplc Routine QC? prop_lcms Highest Sensitivity & Selectivity Complex Matrices Higher Cost lcms->prop_lcms prop_gcms High Sensitivity Good for Volatiles Derivatization may be needed gcms->prop_gcms prop_hplc Robust & Cost-Effective Good for Thermolabile Analytes Lower Sensitivity hplc->prop_hplc

Caption: Logical comparison of analytical methods for furanone analysis.

Framework for Cross-Validation

Cross-validation is a formal comparison to determine if data from two different analytical methods (or the same method in different labs) are comparable.[3] This is critical when, for example, a project transitions from a less sensitive HPLC-UV method used in early development to a more sensitive LC-MS/MS method for clinical sample analysis.[2]

Key Steps and Acceptance Criteria:

  • Define the Protocol: A clear protocol should be established before the validation, outlining the samples to be tested, the methods being compared, and the statistical approach for data evaluation.

  • Sample Selection: The comparison should be performed using both spiked quality control (QC) samples at low, medium, and high concentrations, as well as incurred study samples, to ensure the methods perform similarly on real-world specimens.[3]

  • Analysis: The same set of samples should be analyzed by both methods.[3]

  • Statistical Evaluation:

    • The primary goal is to assess the bias between the two methods. Correlation coefficients are not sufficient as they do not measure agreement.

    • Acceptance Criteria for QC Samples: The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV or %RSD) should be within 15.0%.[3]

    • Acceptance Criteria for Incurred Samples: A common criterion is that at least 67% of the samples should have results from the two methods that are within 20% of their mean value.[12]

    • Graphical Analysis: Difference plots, such as the Bland-Altman plot, are highly recommended to visualize the agreement between the two methods across the entire concentration range and to identify any systematic or proportional bias.

References

A Comparative Study on the Biological Effects of Abscisic Acid (ABA) and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the plant hormone Abscisic Acid (ABA) and its synthetic analogs. The information presented herein is curated for researchers, scientists, and professionals in drug development to facilitate an understanding of the structure-activity relationships and potential therapeutic or agricultural applications of these compounds.

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth and development, most notably the response to environmental stressors such as drought and salinity.[1][2] However, the therapeutic and agricultural use of ABA itself is limited by its rapid degradation and metabolic inactivation in plants.[3][4] This has spurred the development of synthetic ABA analogs with improved stability and, in some cases, enhanced biological activity. This guide will delve into a comparative analysis of these analogs, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Comparative Biological Activity

The biological efficacy of ABA and its synthetic analogs is often evaluated based on their ability to elicit ABA-like responses, such as inhibiting seed germination, inducing stomatal closure to reduce water loss, and activating stress-responsive gene expression. The potency of these compounds is typically quantified by metrics like the half-maximal inhibitory concentration (IC50).

CompoundTarget/AssayIC50 / PotencyKey Structural FeaturesReference
Abscisic Acid (ABA)ABA Receptor (PYR/PYL/RCAR)Baseline activityNatural cyclohexenone headgroup and pentadienoic acid side chain[1][3]
Cyano-Cyclopropyl AnalogsABA Receptor AgonistStrong in vitro and in vivo activity, comparable to ABACyano-cyclopropyl group replacing the cyclohexenone moiety[3]
8'-Acetylene ABAABA Receptor AgonistPotent biological activityModification at the 8' position of the side chain[3]
(+)-Tetralone ABAABA Receptor AgonistGreater persistence than 8'-hydroxy ABABicyclic ring formation on the ABA structure[3]
QuinabactinABA Receptor AgonistPotent synthetic agonistCore sulfonamide linkage[3]

Note: The data presented is a summary from various studies. Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the biological effects of ABA and its analogs. Below are detailed methodologies for key experiments.

Seed Germination Inhibition Assay

This assay is a fundamental method to assess the ABA-like activity of a compound by measuring its effect on seed germination.

Protocol:

  • Sterilization: Seeds (e.g., Arabidopsis thaliana, cress, or wheat) are surface-sterilized to prevent microbial contamination. This is typically done by washing with 70% ethanol (B145695) for a short period, followed by a solution of sodium hypochlorite (B82951) and a surfactant, and then rinsing thoroughly with sterile distilled water.

  • Plating: Sterilized seeds are plated on a sterile solid growth medium (e.g., Murashige and Skoog medium) containing different concentrations of the test compound (ABA or its analogs) and a solvent control.

  • Incubation: The plates are incubated under controlled environmental conditions (e.g., temperature, light/dark cycle) conducive to germination.

  • Scoring: Germination is scored at regular intervals, typically defined by the emergence of the radicle. The percentage of germination is calculated for each concentration of the test compound.

  • Data Analysis: The germination data is plotted against the compound concentration, and the IC50 value (the concentration at which germination is inhibited by 50%) is determined.

Stomatal Aperture Assay

This assay measures the ability of a compound to induce stomatal closure, a key ABA-mediated response to reduce water loss.

Protocol:

  • Epidermal Peels: Epidermal peels are carefully isolated from the abaxial surface of plant leaves (e.g., Vicia faba or Arabidopsis thaliana).

  • Incubation: The epidermal peels are floated on a buffer solution containing various concentrations of the test compound or a control. The incubation is carried out under light to induce stomatal opening.

  • Microscopy: After the incubation period, the epidermal peels are observed under a microscope.

  • Measurement: The width and length of the stomatal pores are measured for a significant number of stomata for each treatment.

  • Data Analysis: The stomatal aperture (width/length ratio or absolute width) is calculated and compared between treatments to determine the effect of the compound on stomatal closure.

In Vitro Receptor-Binding Assay

This biochemical assay directly measures the binding affinity of a compound to the ABA receptors.

Protocol:

  • Protein Expression and Purification: The ABA receptor proteins (e.g., PYR1/PYL/RCAR) and the interacting protein phosphatases 2C (PP2Cs) are expressed (e.g., in E. coli) and purified.

  • Binding Reaction: The purified receptor protein is incubated with varying concentrations of the test compound in a suitable buffer.

  • Interaction Analysis: The interaction between the receptor and the PP2C in the presence of the compound is measured. This can be done using various techniques such as:

    • Surface Plasmon Resonance (SPR): To measure real-time binding kinetics.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

    • Pull-down assays or Yeast Two-Hybrid: To qualitatively or semi-quantitatively assess the interaction.

  • Data Analysis: The binding affinity (e.g., dissociation constant, Kd) is calculated from the experimental data.

Signaling Pathways and Mechanisms of Action

ABA and its agonistic analogs initiate a signaling cascade by binding to the PYR/PYL/RCAR family of intracellular receptors.[1] In the absence of ABA, a group of type 2C protein phosphatases (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s).[1][5]

Upon binding of ABA or an agonist analog, the receptor undergoes a conformational change that allows it to bind to and inhibit the PP2Cs.[1][5] This inhibition of PP2Cs relieves the suppression of SnRK2s, which then become active and phosphorylate downstream targets, including transcription factors (e.g., ABFs/AREBs) and ion channels.[1][2] This cascade ultimately leads to the physiological responses associated with ABA, such as the regulation of gene expression and stomatal closure.

ABAsignaling cluster_inactive No ABA cluster_active ABA Present PP2C_i Active PP2Cs SnRK2_i Inactive SnRK2s PP2C_i->SnRK2_i Inhibit Response_i No ABA Response ABA ABA / Analog Receptor PYR/PYL/RCAR Receptor ABA->Receptor Binds Complex ABA-Receptor-PP2C Complex Receptor->Complex Inhibits PP2Cs SnRK2_a Active SnRK2s Complex->SnRK2_a Activates Response_a ABA Response (Gene Expression, Stomatal Closure) SnRK2_a->Response_a Phosphorylates Downstream Targets

Caption: Core ABA signaling pathway activation.

Experimental Workflow for Analog Screening

The process of identifying and characterizing novel ABA analogs typically follows a structured workflow, starting from a large pool of candidate compounds and progressively narrowing down to the most promising leads.

experimental_workflow cluster_screening Screening & Validation cluster_characterization Mechanism of Action cluster_vivo In Planta Evaluation start Library of Synthetic Analogs primary_screen Primary Screen (e.g., Seed Germination Assay) start->primary_screen hit_validation Hit Validation (Dose-Response) primary_screen->hit_validation secondary_screen Secondary Screen (e.g., Stomatal Aperture Assay) hit_validation->secondary_screen receptor_binding In Vitro Receptor Binding Assays secondary_screen->receptor_binding gene_expression Gene Expression Analysis (qRT-PCR) secondary_screen->gene_expression drought_tolerance Whole Plant Drought Tolerance Assay receptor_binding->drought_tolerance gene_expression->drought_tolerance end Lead Compound(s) drought_tolerance->end

Caption: Workflow for screening and characterizing ABA analogs.

Conclusion

The development of synthetic analogs of Abscisic Acid represents a promising avenue for enhancing stress tolerance in crops and for potential therapeutic applications. By modifying the core structure of ABA, researchers have been able to create compounds with increased stability and potent biological activity. The comparative data and experimental protocols presented in this guide offer a foundational resource for scientists working in this field. Future research will likely focus on fine-tuning the structure of these analogs to achieve even greater specificity and efficacy, as well as exploring their potential in non-plant systems.

References

In Vivo Validation of a 5-Hydroxy-Furanone Derivative: A Comparative Guide to its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of a 5-hydroxy-furanone derivative against established chemotherapy agents for colorectal cancer. The data presented is based on preclinical studies and aims to inform further research and development in the field of oncology.

Executive Summary

Derivatives of 5-hydroxy-furanone have emerged as a promising class of small molecules with potent in vitro cytotoxic activity against various cancer cell lines. This guide focuses on the in vivo validation of these findings, specifically examining the anti-tumor efficacy of an acetamido-furanone derivative in a murine colon cancer model. The performance of this compound is compared against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU), and supplementary data for another standard agent, oxaliplatin, is provided for a broader context. The primary mechanism of action for this class of compounds appears to be the induction of apoptosis through the downregulation of survivin and activation of caspase-3.

Comparative In Vivo Efficacy

The therapeutic potential of the acetamido-furanone derivative was evaluated in a murine model of colon cancer (MAC 16). The primary endpoint for efficacy was the inhibition of tumor growth compared to a control group and a group treated with 5-Fluorouracil (5-FU).

Table 1: In Vivo Efficacy of Acetamido-Furanone Derivative vs. 5-Fluorouracil in a Murine Colon Cancer Model (MAC 16) [1]

CompoundDoseAdministration ScheduleTumor Growth Inhibition (%)
Acetamido-furanone (AAF)50 mg/kgNot Specified26
5-Fluorouracil (5-FU)Not SpecifiedNot Specified27

A related pyridazine (B1198779) derivative, also derived from mucochloric acid, was evaluated in the same study and demonstrated even greater efficacy.

Table 2: In Vivo Efficacy of a Pyridazine Derivative in a Murine Colon Cancer Model (MAC 16) [1]

CompoundDoseAdministration ScheduleTumor Growth Inhibition (%)
Pyridazine (DCPYR)50 mg/kgNot Specified53
5-Fluorouracil (5-FU)Not SpecifiedNot Specified27

For a broader comparison, the following table summarizes the in vivo efficacy of standard-of-care chemotherapeutics in other murine colon cancer models. Direct comparison of percentages is not advisable due to variations in experimental models and conditions.

Table 3: In Vivo Efficacy of Standard-of-Care Agents in Other Murine Colon Cancer Models

CompoundDoseCancer ModelEfficacy MetricReference
5-Fluorouracil (5-FU)25 mg/kgMC38 Colon CancerSignificant tumor volume reduction[2]
5-Fluorouracil (5-FU)Not SpecifiedHCT-116 Colon Cancer33.3% tumor growth inhibition[3]
Oxaliplatin5 mg/kgCT26 Colon CancerSignificant reduction in tumor weight and number[1]

Signaling Pathway: Induction of Apoptosis

Several studies indicate that 5-hydroxy-furanone derivatives exert their anticancer effects by inducing apoptosis. A key mechanism involves the downregulation of the anti-apoptotic protein survivin, which in turn leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1]

G cluster_0 5-Hydroxy-Furanone Derivative cluster_1 Apoptotic Signaling Pathway furanone 5-Hydroxy-Furanone Derivative survivin Survivin furanone->survivin Inhibits caspase9 Caspase-9 survivin->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by 5-hydroxy-furanone derivatives.

Experimental Protocols

The following is a detailed methodology for a murine colon cancer xenograft study, based on the referenced literature.

Murine Colon Cancer Xenograft Model

  • Cell Culture:

    • Murine colon carcinoma (MAC 16) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model:

    • Immunocompromised mice (e.g., BALB/c or C57BL/6) are used to prevent rejection of the transplanted tumor cells.

    • Animals are acclimated for at least one week prior to the commencement of the study.

  • Tumor Implantation:

    • MAC 16 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) solution.

    • A suspension of tumor cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using digital calipers.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The 5-hydroxy-furanone derivative, standard-of-care drug (e.g., 5-FU), or vehicle control is administered according to the specified dosing schedule and route (e.g., intraperitoneal injection).

  • Efficacy Evaluation:

    • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint:

    • The study is concluded when tumors in the control group reach a specified maximum size, and tumors are excised for further analysis.

G A Cell Culture (MAC 16 Colon Cancer Cells) B Tumor Cell Implantation (Subcutaneous injection in mice) A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization of Mice (Based on tumor volume) C->D E Treatment Administration (Furanone Derivative vs. Control/Standard Drug) D->E F Efficacy & Toxicity Assessment (Tumor volume, body weight) E->F G Study Endpoint & Analysis (Tumor excision) F->G

Caption: Workflow for the in vivo validation of a 5-hydroxy-furanone derivative.

Discussion and Future Directions

The in vivo data presented in this guide suggests that 5-hydroxy-furanone derivatives, particularly the acetamido-furanone and pyridazine analogs, exhibit promising anti-tumor activity in a murine colon cancer model. The efficacy of the acetamido-furanone derivative is comparable to the standard-of-care agent 5-FU, while the pyridazine derivative demonstrates superior tumor growth inhibition.

These findings, coupled with the proposed mechanism of apoptosis induction, warrant further investigation into this class of compounds. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of these compounds, and to correlate drug exposure with anti-tumor activity.

  • Toxicity Profiling: Comprehensive toxicology studies are necessary to determine the safety profile of these derivatives.

  • Evaluation in a Broader Range of Cancer Models: Assessing the efficacy of these compounds in other cancer types, including patient-derived xenograft (PDX) models, will provide a more complete picture of their therapeutic potential.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will aid in the identification of biomarkers for patient selection and the development of combination therapies.

References

Benchmarking Antioxidant Activity: A Comparative Analysis of 5-Hydroxy-2(5H)-furanone and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the antioxidant activity of 5-Hydroxy-2(5H)-furanone against established antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT). This analysis is based on common in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP).

While extensive data exists for standard antioxidants, a comprehensive literature search did not yield specific experimental data for the antioxidant activity of 5-Hydroxy-2(5H)-furanone in DPPH, ABTS, or FRAP assays. The furanone structure is present in various natural and synthetic compounds, some of which exhibit biological activities.[1] However, direct quantitative antioxidant data for the parent compound remains to be elucidated. The information presented below for established antioxidants can serve as a valuable reference for future studies investigating the potential antioxidant capacity of 5-Hydroxy-2(5H)-furanone.

Quantitative Comparison of Standard Antioxidants

The antioxidant activities of Ascorbic Acid, Trolox, and BHT are summarized in the table below, presenting their half-maximal inhibitory concentrations (IC50) for DPPH and ABTS radical scavenging assays, and their Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50 values indicate higher antioxidant potency.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (mmol/L)
5-Hydroxy-2(5H)-furanone Data not availableData not availableData not available
Ascorbic Acid 4.97 - 8.4[2]10.80 - 127.7[3]~0.25 - 1.0 (mM)[4]
Trolox 3.77[5]2.93[5]Expressed as Trolox Equivalents
BHT 4.30 - 202.35Data varies~2.29

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and benchmarking of new compounds like 5-Hydroxy-2(5H)-furanone.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). The working solution is often diluted to achieve a specific absorbance at 517 nm.

  • Sample Preparation : Dissolve the test compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent at various concentrations.

  • Reaction : Mix the sample solutions with an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Working Solution : The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

  • Reaction : The antioxidant sample is added to the ABTS•+ working solution.

  • Measurement : The decrease in absorbance is measured at 734 nm after a set incubation period (e.g., 6-30 minutes).

  • Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • FRAP Reagent : A fresh FRAP reagent is prepared by mixing an acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.

  • Reaction : The antioxidant sample is mixed with the FRAP reagent and incubated at 37°C.

  • Measurement : The formation of a blue-colored ferrous-TPTZ complex results in an increase in absorbance, which is measured at 593 nm after a specific reaction time (e.g., 4-60 minutes).

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous sulfate (B86663) standard curve. The results are typically expressed as FRAP values in µM Fe(II) equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (e.g., DPPH, ABTS•+, FRAP) mix Mix Sample with Reagent reagent->mix sample Prepare Antioxidant Sample Solutions sample->mix incubate Incubate mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate Antioxidant Activity (e.g., IC50) measure->calculate

Figure 1. General workflow for in vitro antioxidant activity assays.

Radical_Scavenging_Mechanism FreeRadical Free Radical (e.g., DPPH•) ScavengedRadical Stable Molecule FreeRadical->ScavengedRadical H• or e⁻ donation Antioxidant Antioxidant (e.g., 5-H-Furanone) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant Loses H• or e⁻

Figure 2. Simplified mechanism of radical scavenging by an antioxidant.

References

Head-to-head comparison of different furanone-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanone-based compounds have emerged as a versatile class of enzyme inhibitors, demonstrating efficacy against a range of targets implicated in bacterial communication, cancer progression, and inflammation. This guide provides a comparative analysis of different furanone derivatives, summarizing their inhibitory activities, detailing the experimental protocols used for their evaluation, and visualizing the associated signaling pathways.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of furanone derivatives varies significantly depending on the target enzyme and the specific chemical substitutions on the furanone scaffold. The following tables summarize the available quantitative data for different classes of enzyme inhibitors.

Furanone-Based Quorum Sensing Inhibitors

Furanone derivatives, particularly brominated furanones, are well-documented as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in pathogens like Pseudomonas aeruginosa. While comprehensive IC50 data is not always available in the literature, studies consistently report significant inhibition of QS-related phenotypes at various concentrations.

Furanone DerivativeTarget OrganismAssayConcentration (µM)Inhibition (%)Reference
(5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoatesPseudomonas aeruginosaQS Reporter System0.1 - 120 - 90[1]
Furanone C-30Pseudomonas aeruginosaBiofilm Formation10~90[2]
Furanone GBrPseudomonas aeruginosaBiofilm Formation10~90[2]
2(5H)-FuranoneChromobacterium violaceumViolacein Production1000 µg/mLSignificant reduction[3]
4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives (e.g., 23e)Pseudomonas aeruginosaVirulence Factor ProductionNot SpecifiedExcellent[4]
Furanone-Based Kinase Inhibitors

Recent research has identified furanone derivatives as potent inhibitors of kinases involved in cell cycle regulation, such as Cell Division Cycle 7 (Cdc7) kinase, a promising target in cancer therapy.

Furanone DerivativeTarget EnzymeIC50Reference
Compound 13 (a novel furanone derivative)Cdc7 Kinase0.6 nM[5]
PHA-767491 (pyrrolopyridinone)Cdc7 Kinase10 nM
Furanone-Based Ribonucleotide Reductase Inhibitors

Furanone derivatives play a crucial role in the mechanism of action of certain ribonucleotide reductase (RNR) inhibitors. These inhibitors generate a methylene-3(2H)-furanone intermediate that is responsible for the inactivation of the enzyme.[6] However, direct IC50 values for furanone compounds as standalone RNR inhibitors are not extensively reported in the reviewed literature. Research has primarily focused on nucleoside analogs and other small molecules that generate the reactive furanone species.[7]

Furanone-Based Protein Tyrosine Kinase (PTK) Inhibitors

Several novel furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to exhibit promising inhibitory activity against protein tyrosine kinases.

Furanone DerivativeIC50 (µM)Reference
Compound 4a4.66
Compound 4b6.42
Compound 8a5.31
Compound 8c2.72
Compound 22c4.62
Genistein (Reference)13.65

Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling pathways affected by these inhibitors is crucial for drug development. The following diagrams illustrate the key pathways targeted by furanone-based inhibitors.

Quorum_Sensing_Pathway cluster_bacteria Pseudomonas aeruginosa Autoinducer Synthesis (LasI/RhlI) Autoinducer Synthesis (LasI/RhlI) Autoinducers (AHLs) Autoinducers (AHLs) Autoinducer Synthesis (LasI/RhlI)->Autoinducers (AHLs) Receptor Binding (LasR/RhlR) Receptor Binding (LasR/RhlR) Autoinducers (AHLs)->Receptor Binding (LasR/RhlR) Gene Expression Gene Expression Receptor Binding (LasR/RhlR)->Gene Expression Virulence & Biofilm Virulence & Biofilm Gene Expression->Virulence & Biofilm Furanone Inhibitor Furanone Inhibitor Furanone Inhibitor->Receptor Binding (LasR/RhlR) Inhibition

Caption: Quorum sensing signaling pathway in Pseudomonas aeruginosa and its inhibition by furanone derivatives.

Cdc7_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression (G1 to S phase) Cdc7/Dbf4 Complex Cdc7/Dbf4 Complex MCM Complex MCM Complex Cdc7/Dbf4 Complex->MCM Complex Phosphorylation Origin Firing Origin Firing MCM Complex->Origin Firing DNA Replication DNA Replication Origin Firing->DNA Replication Furanone Inhibitor Furanone Inhibitor Furanone Inhibitor->Cdc7/Dbf4 Complex Inhibition

Caption: Cdc7 kinase signaling pathway in DNA replication initiation and its inhibition by furanone-based compounds.

RNR_Inhibition_Workflow cluster_RNR Ribonucleotide Reductase Inhibition 2'-Substituted Inhibitor 2'-Substituted Inhibitor Keto-deoxyribonucleotide Intermediate Keto-deoxyribonucleotide Intermediate 2'-Substituted Inhibitor->Keto-deoxyribonucleotide Intermediate Metabolism Methylene-3(2H)-furanone Methylene-3(2H)-furanone Keto-deoxyribonucleotide Intermediate->Methylene-3(2H)-furanone Degradation RNR Enzyme RNR Enzyme Methylene-3(2H)-furanone->RNR Enzyme Alkylation Enzyme Inactivation Enzyme Inactivation RNR Enzyme->Enzyme Inactivation

References

A Researcher's Guide to Dose-Response Analysis of Furanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various furanone compounds. It includes detailed experimental protocols, quantitative data analysis, and visualizations of key signaling pathways to support further research and development of this promising class of molecules.

Furanones, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. A critical aspect of evaluating the therapeutic potential of furanone derivatives is the characterization of their dose-response relationships. This guide offers a comparative analysis of the dose-response curves for several furanone compounds, providing valuable insights into their potency and efficacy.

Comparative Efficacy of Furanone Derivatives

The cytotoxic and antimicrobial activities of furanone compounds are commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values represent the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values for various furanone derivatives against different cancer cell lines and the bacterium Pseudomonas aeruginosa.

Furanone CompoundCell LineIC50 (µM)Reference
bis-2(5H)-furanone derivative 4eC6 (glioma)12.1[1]
Dithiocarbamate L (furanone derivative)HeLa (cervical cancer)0.06 ± 0.01[2]
Dithiocarbamate L (furanone derivative)SMMC-7721 (liver cancer)0.006 ± 0.04[2]
Pyridine carbohydrazide (B1668358) 4MCF-7 (breast cancer)4.06[3]
N-phenyl triazinone 7MCF-7 (breast cancer)5.12[3]
Formazan (B1609692) derivative F-1MCF-7 (breast cancer)4.68 (µg/ml)[1]
Formazan derivative F-2MCF-7 (breast cancer)7.16 (µg/ml)[1]
Furanone CompoundBacterial StrainActivityReference
Brominated Furanone C-30Pseudomonas aeruginosa PA1490% inhibition of biofilm formation at 50 µM[4]
Brominated Furanone GBrPseudomonas aeruginosa PA1490% inhibition of biofilm formation at 50 µM[4]
Brominated Furanone C-30Pseudomonas aeruginosa (clinical isolate INP-42)~75% inhibition of biofilm formation at 50 µM[4]
Brominated Furanone GBrPseudomonas aeruginosa (clinical isolate INP-42)~75% inhibition of biofilm formation at 50 µM[4]

Experimental Protocols

A standardized methodology is crucial for obtaining reliable and comparable dose-response data. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity and thereby cell viability.

MTT Assay Protocol for Dose-Response Curve Generation

1. Cell Seeding:

  • Culture and harvest cancer cells in their exponential growth phase.

  • Perform a cell count and viability analysis using a hemocytometer and trypan blue exclusion.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the furanone compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the furanone compound in culture medium to achieve a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the furanone compound. Include a vehicle control (medium with the same concentration of DMSO as the highest furanone concentration) and a no-treatment control.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

  • Plot the percentage of cell viability against the logarithm of the furanone compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) and determine the IC50 value.

Statistical Analysis of Dose-Response Curves

The analysis of dose-response data is typically performed using non-linear regression to fit a sigmoidal curve. The most common model is the four-parameter logistic (4PL) equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y is the response (e.g., % cell viability).

  • X is the concentration of the compound.

  • Top is the maximum response (plateau).

  • Bottom is the minimum response (plateau).

  • IC50 is the concentration that produces a response halfway between the Top and Bottom.

  • HillSlope describes the steepness of the curve.

Comparing Dose-Response Curves: To compare the potency of different furanone compounds, statistical tests can be used to determine if there is a significant difference between their IC50 values. A common approach is to use an F-test to compare the fits of two models: one where each dataset has its own IC50 and another where the datasets share a single IC50. A statistically significant p-value suggests that the IC50 values are significantly different.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation & Dilution treatment Treatment with Furanone Compounds compound_prep->treatment seeding->treatment mtt_addition MTT Addition & Incubation treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation Calculation of % Cell Viability absorbance->calculation curve_fitting Dose-Response Curve Fitting calculation->curve_fitting ic50 IC50 Determination curve_fitting->ic50

Caption: Experimental workflow for determining the IC50 of furanone compounds using the MTT assay.

Many furanone compounds, particularly brominated furanones, are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In Pseudomonas aeruginosa, the las and rhl quorum-sensing systems are key regulators of pathogenicity.

References

Safety Operating Guide

Navigating the Disposal of 5-OH-HxMF: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds like 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF), proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a step-by-step operational plan based on general best practices for the disposal of laboratory chemical waste.

Immediate Safety and Logistical Information

The cornerstone of safe disposal is treating the substance as hazardous unless confirmed otherwise. All personnel handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • Treat this compound as a hazardous chemical waste.

    • Do not mix it with other waste streams unless compatibility is confirmed.

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone" and the CAS number "1176-88-1".

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.

  • Waste Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with all available information about the waste, including its name and any known properties.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Illustrative Safety Data for a Related Compound

ParameterValue (for 5-Hydroxymethylfurfural)Source
CAS Number 67-47-0--INVALID-LINK--
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.--INVALID-LINK--
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.--INVALID-LINK--
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.--INVALID-LINK--

Experimental Protocols

No specific experimental protocols for the disposal or neutralization of this compound were found. The standard and recommended procedure is to transfer the waste to a licensed hazardous waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound in a laboratory setting.

G cluster_0 Start: Chemical Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Proper Containment cluster_3 Step 3: Secure Storage cluster_4 Step 4: Final Disposal start Generate this compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate container Use Labeled, Compatible Container segregate->container store Store in Designated SAA with Secondary Containment container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Figure 1. Decision workflow for the disposal of this compound.

By adhering to these general yet crucial procedures, laboratories can ensure the safe and compliant disposal of research chemicals like this compound, thereby protecting both personnel and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

Comprehensive Safety and Handling Guide for 5-(Hydroxymethyl)furfural (5-OH-HxMF)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling 5-(Hydroxymethyl)furfural (5-OH-HxMF) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Quantitative Data

This compound is a compound that requires careful handling due to its potential health and physical hazards. It is classified as a skin and eye irritant, may cause respiratory irritation, and can be harmful if swallowed.[1][2][3][4] The material is also combustible and harmful to aquatic life with long-lasting effects.[1][3]

For quick reference, key quantitative safety and physical data are summarized below.

ParameterValueReference
Acute Toxicity
Oral LD50 (Rat)2,500 mg/kg[1]
Physical Properties
Melting Point30 - 34 °C / 86 - 93.2 °F
Boiling Point114 - 116 °C @ 1 mmHg
Flash Point79 °C / 174.2 °F

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory to minimize exposure and ensure safety. The following equipment must be worn when handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must be worn at all times. A face shield should be worn over goggles whenever there is a significant risk of splashing.[5][6]
Hands Chemically Resistant GlovesNitrile rubber (min. 0.35 mm), Butyl rubber (min. 0.5 mm), or FKM (fluororubber, min. 0.4 mm) gloves are suitable.[7] Double-gloving is recommended for enhanced protection.[6]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat is required for all laboratory work. For larger quantities or tasks with a higher splash potential, consider disposable chemical-resistant coveralls.[4][6][8]
Respiratory NIOSH-Approved RespiratorAll handling should occur in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[6]
Feet Closed-Toed ShoesOpen-toed shoes are strictly prohibited in the laboratory.[6]

Experimental Workflow and Handling Protocol

The following diagram and procedural steps outline the safe operational workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_disposal Phase 4: Disposal A Assess Hazards & Review SDS B Select & Inspect Required PPE A->B C Prepare Workspace (Fume Hood, Spill Kit) B->C D Handle this compound (Avoid Dust/Aerosols) C->D E Decontaminate Workspace & Equipment D->E F Remove & Dispose of Contaminated PPE E->F H Dispose of Chemical Waste (Approved Plant) E->H G Wash Hands Thoroughly F->G

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before beginning work, thoroughly review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood or other local exhaust ventilation is operational.[2]

    • Keep all sources of ignition away from the handling area, as the material is combustible.[4] Use non-sparking tools.[3]

    • Verify that an appropriate spill kit with inert absorbent material (e.g., sand, vermiculite) is readily accessible.[6]

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[3]

    • Measure and dispense the compound carefully to prevent the formation of dust and aerosols.[3][6]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

    • The recommended storage temperature is between 2–8 °C.[2]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Emergency and Disposal Plan

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area and remove all ignition sources. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material. Collect the material into a suitable, closed container for disposal.[3][6] Do not allow the chemical to enter drains.[3]

Disposal Plan:

  • All waste, including unused this compound, contaminated absorbent materials, and disposable PPE, must be considered hazardous.

  • Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[4] Do not dispose of it into the environment.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.